Product packaging for Styrene sulfonamide(Cat. No.:)

Styrene sulfonamide

Cat. No.: B8778618
M. Wt: 183.23 g/mol
InChI Key: SHPHBMZZXHFXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Chemical Research Paradigms

Styrene (B11656) sulfonamide and its derivatives are integral to several modern chemical research paradigms, most notably in the fields of functional polymers, stimuli-responsive materials, and medicinal chemistry. The presence of the sulfonamide group provides a site for further chemical modification and imparts unique properties such as pH-responsiveness and the ability to chelate metal ions. acs.orgrsc.org This has led to their use in creating "smart" polymers that can respond to environmental triggers like changes in pH or CO2 levels. rsc.orgacs.org

In the realm of materials science, these compounds are explored for applications ranging from ion-exchange resins and catalysts to advanced electrolytes for batteries. acs.orgrsc.org For instance, sulfonamide-based polymers are being investigated as single-ion conducting polymer electrolytes in solid-state batteries, a critical area for next-generation energy storage. acs.org The ability to precisely control the polymer architecture through modern techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization allows for the synthesis of well-defined block copolymers and other advanced structures with tunable properties. rsc.orgacs.orgusm.edu

In medicinal chemistry, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. researchgate.netnih.govajchem-b.com Styrene sulfonamide derivatives are therefore of interest as potential new drugs, including as enzyme inhibitors. researchgate.net Research in this area leverages the structural backbone of styrene to present the sulfonamide group to biological targets, with studies exploring their potential as antibacterial and anticancer agents. researchgate.netresearchgate.net

Historical Development of Sulfonamide and Styrene Chemical Disciplines

The scientific foundation of this compound research is built upon the independent, yet rich histories of sulfonamide and styrene chemistry.

The era of sulfonamide chemistry began in the 1930s with the groundbreaking discovery of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk at Bayer AG. researchgate.netresearchgate.net It was found that Prontosil was metabolized in the body to its active form, sulfanilamide, which exhibited remarkable antibacterial properties. rsc.org This discovery marked the dawn of the antibiotic age, providing the first effective systemic treatments for bacterial infections and saving countless lives before the widespread availability of penicillin. researchgate.netresearchgate.net The initial "sulfa craze" led to the synthesis of numerous derivatives and established the sulfonamide group as a cornerstone of medicinal chemistry. researchgate.netresearchgate.net

The history of styrene dates back to 1831, when it was first isolated from a natural balsam. usm.edu However, its commercial significance was not realized until the 1930s, when companies like Dow Chemical in the US and BASF in Germany independently developed processes for its industrial-scale production, primarily through the catalytic dehydrogenation of ethylbenzene. acs.orgresearchgate.net The demand for styrene skyrocketed during World War II to meet the need for synthetic rubber, catapulting it into a major commodity chemical. ajchem-b.com This large-scale production paved the way for the development of a vast array of polystyrene-based plastics and other polymers that are ubiquitous in modern life. acs.orgnih.gov

The convergence of these two fields, leveraging the polymerizable nature of styrene and the functional and biological activity of sulfonamides, has given rise to the specialized area of this compound research.

Contemporary Research Landscape and Prospective Directions for this compound

Current research into styrene sulfonamides is vibrant and multidisciplinary, focusing on the synthesis of novel monomers and polymers with highly specialized functions. A significant trend is the use of controlled radical polymerization techniques, such as RAFT and Atom Transfer Radical Polymerization (ATRP), to create complex polymer architectures. rsc.orgitu.edu.tr This allows for the precise design of materials like block copolymers, graft polymers, and polymer brushes with tailored properties for specific applications. rsc.orgitu.edu.tr

One of the most promising future directions is in the development of advanced functional materials. This includes:

Stimuli-Responsive Systems: Polymers that change their properties in response to external triggers like pH, temperature, or CO2 are a major focus. rsc.orgacs.orgmdpi.com These "smart" materials have potential applications in drug delivery, sensors, and smart membranes. rsc.orgresearchgate.netacs.org For example, the pKa of the sulfonamide group can be tuned to create polymers that undergo solubility changes at specific, physiologically relevant pH values. acs.orgusm.edu

Biomedical Applications: The inherent biocompatibility of some of these polymers, combined with the bioactivity of the sulfonamide group, makes them attractive for biomedical uses. rsc.orgmdpi.comrsc.org Research is ongoing into their use as polymeric biocides, where the active group is immobilized on a polymer backbone, and as scaffolds for tissue engineering and targeted drug delivery. rsc.orgeeer.orgresearchgate.net

Advanced Electronics and Catalysis: Sulfonamide-based polymers are being engineered for use in next-generation technologies. Their ion-conducting properties are being harnessed for the development of safer, solid-state batteries. acs.org Furthermore, porous polymers derived from this compound are being used as novel supports for metal nanoparticle catalysts, enhancing catalytic activity and stability. rsc.org

The tables below summarize some of the recent research findings in this area, highlighting the versatility of this class of compounds.

Research Findings on this compound-Based Polymers

Polymer SystemSynthesis MethodKey FindingsPotential Application
Sulfonamide functionalized poly(styrene oxide)Ring-Opening Polymerization (ROP)Resulting polymers show high thermal stability (up to 300 °C) and can be modified post-polymerization to create lithium sulfonate groups. rsc.orgscribd.comrsc.orgSingle-ion conducting polymer electrolytes for batteries. rsc.orgrsc.org
Poly(p-styrene sulfonamide-co-acrylamide)Graft CopolymerizationForms a porous, amphiphilic support for nickel nanoparticles, leading to an effective and reusable catalyst. rsc.orgCatalysis. rsc.org
Methacryloylsulfonamide PolymersRAFT PolymerizationAllows for controlled polymerization of monomers with a range of physiologically relevant pKa values, creating pH- and CO2-responsive polymers. acs.orgusm.eduDrug/gene delivery, environmental remediation. acs.org
Polystyrene beads with sulfonamide groupsChemical ModificationBeads exhibit lasting antibacterial efficacy and good hydrolytic stability. eeer.orgresearchgate.netPolymeric biocides for water disinfection. researchgate.net

Properties of Selected Sulfonamide-Functionalized Polymers

PolymerGlass Transition Temp. (Tg)Molecular Weight (Mn)Thermal Stability
Poly(1-((4-(oxiran-2-yl)phenyl)sulfonyl)-1H-pyrrole)68–73 °C14.2 to 113 kg mol⁻¹Stable up to 300 °C
Lithium sulfonated poly(styrene oxide)18–22 °CNot specifiedStable up to 300 °C
Poly(N-(4-vinylphenyl)sulfonamide) (pentafluorophenyl end-group)151 °CUp to 81.4 kg mol⁻¹Not specified
Poly(N-(4-vinylphenyl)sulfonamide) (octyl end-group)49 °CNot specifiedNot specified

The continued exploration of new synthetic methodologies and the drive for materials with advanced, tunable properties ensure that this compound chemistry will remain a fertile ground for innovation in both academic and industrial research. stanford.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2S B8778618 Styrene sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-phenylethenesulfonamide

InChI

InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)

InChI Key

SHPHBMZZXHFXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for Styrene Sulfonamide and Its Derivatives

Direct Synthesis Strategies for the Styrene (B11656) Sulfonamide Core

The direct formation of the styrene sulfonamide framework can be achieved through several key synthetic routes, primarily involving the sulfonamidation of styrene precursors or the use of styrene-containing building blocks in sulfonamide formation.

Sulfonamidation Routes to this compound

A primary method for synthesizing the this compound core involves the reaction of a styrene sulfonyl chloride with an appropriate amine. This approach is exemplified by the preparation of [N-(2-pyridyl)] para-styrene sulfonamide (PSS), where para-styrene sulfonyl chloride is reacted with 2-amino pyridine (B92270) in the presence of a base like potassium hydroxide (B78521). figshare.com Similarly, [N-(alanine)] para-styrene sulfonamide (ASS) has been synthesized from para-styrene sulfonyl chloride and (S)-(+)-alanine using potassium hydroxide as a base in a chloroform (B151607) solvent. orgchemres.org

Another direct approach involves the electrophilic addition to electron-rich aromatic compounds. For instance, a metal-free method utilizes an in situ generated N-sulfonylamine as the active electrophile to directly introduce a primary sulfonamide group onto styrene derivatives under mild conditions. nih.gov This reaction is tolerant of various sensitive functional groups. nih.gov

Furthermore, the reaction between styrene and sulfonamides can be influenced by the specific reagents used. For example, the reaction of styrene with triflamide versus non-fluorinated sulfonamides in the presence of (ButOCl + NaI) proceeds differently, highlighting the impact of the sulfonamide's electronic properties on the reaction outcome. researchgate.net

A copper-catalyzed four-component chloro-arylsulfonylation of styrene derivatives has also been developed. This method uses aryldiazonium tetrafluoroborates, lithium chloride, and ex-situ generated sulfur dioxide to produce arylsulfonylated styrene derivatives with high regioselectivity. acs.org

Methodologies Involving Styrene Precursors in Sulfonamide Formation

An alternative strategy involves the use of styrene precursors that are later converted to the final sulfonamide. One such precursor is 4-vinylbenzenesulfonyl fluoride (B91410) (VBSF), which can be readily polymerized and then subjected to post-polymerization sulfonamidation. chemrxiv.org

Another approach begins with the functionalization of styrene oxide with a sulfonamide protecting group. This functionalized monomer can then undergo ring-opening polymerization to form a polyether backbone. scribd.comrsc.org This method allows for the creation of polymers with sulfonamide moieties that can be further modified. scribd.comrsc.org

The use of polystyrene-based resins provides a solid-phase synthetic route. Polystyrene sulfonyl chloride resin can be reacted with an amine, such as aniline, and subsequently acylated to form a polystyrene-supported N-phenyl-N-acyl sulfonamide resin. tandfonline.comresearchgate.net This resin can then serve as an acyl transfer reagent. tandfonline.comresearchgate.net

Synthesis of Substituted this compound Analogues

The versatility of the this compound scaffold allows for the synthesis of a wide array of substituted analogues through various functionalization strategies.

Regioselective Functionalization of the this compound Framework

The aromatic ring of the this compound can be selectively functionalized. Palladium-catalyzed C-H activation has been employed for the regioselective introduction of functional groups. rsc.org For example, the sulfonyl group in a sulfonamide can act as a directing group, facilitating the introduction of olefins, aryl groups, and acetate (B1210297) moieties at specific positions on the aromatic ring. rsc.org

The choice of protecting group on the sulfonamide nitrogen can influence the regioselectivity of these reactions. For instance, the use of a sulfonyl group can prevent undesired reactions at certain positions of an indoline (B122111) ring system. rsc.org

Derivatization at the Sulfonamide Nitrogen Center

The sulfonamide nitrogen is a key site for derivatization. N-alkylation of the sulfonamide can be achieved by condensation with alkyl halides. itu.edu.tr For instance, polymeric sulfonamides have been reacted with epichlorohydrin (B41342) to introduce N-glycidyl derivatives. itu.edu.tr

Another method involves the methylation of the sulfonamide nitrogen using reagents like (trimethylsilyl)diazomethane (TMSD). nih.gov This derivatization is often performed for analytical purposes, such as for gas chromatography-isotope ratio mass spectrometry. nih.gov

Furthermore, the sulfonamide can be converted into other functional groups. For example, sulfonamides can be transformed into sulfonimidamides in a one-pot reaction involving the in situ formation of sulfonimidoyl chlorides followed by nucleophilic substitution with various amines. researchgate.net

Modifications of the Styrene Moiety

The styrene double bond is a reactive handle for various modifications. One common modification is polymerization. For example, [N-(alanine)] para-styrene sulfonamide (ASS) and [N-(2-pyridyl)] para-styrene sulfonamide (PSS) have been polymerized in the presence of an initiator like AIBN to form polystyrene-supported sulfonamides. figshare.comorgchemres.org

Another approach involves converting the double bond into an epoxide. rsc.org This can be achieved through an oxygen transfer reaction, leading to a styrene oxide derivative with a sulfonamide group. rsc.org This epoxide can then be polymerized via ring-opening polymerization. scribd.comrsc.org

Additionally, the styrene moiety can be incorporated into more complex structures. For example, styrene-maleic anhydride (B1165640) copolymers can be synthesized and then the maleic anhydride units can be reacted with compounds like 4-aminomethylbenzene sulfonamide to introduce sulfonamide groups. core.ac.uk

Interactive Table of Synthetic Methods for this compound

Method Starting Materials Reagents/Conditions Product Reference
Sulfonamidationpara-Styrene sulfonyl chloride, 2-Amino pyridineKOH, CH3Cl[N-(2-pyridyl)] para-styrene sulfonamide (PSS) figshare.com
Sulfonamidationpara-Styrene sulfonyl chloride, (S)-(+)-AlanineKOH, CH3Cl[N-(alanine)] para-styrene sulfonamide (ASS) orgchemres.org
Electrophilic SulfonamidationStyrene derivatives, N-sulfonylamine precursorMetal-free, mild conditionsPrimary arylsulfonamides nih.gov
Chloro-arylsulfonylationStyrene derivatives, Aryldiazonium tetrafluoroborates, LiCl, SO2Copper catalystArylsulfonylated styrene derivatives acs.org
Polymer-supported SynthesisPolystyrene sulfonyl chloride resin, AnilinePyridine, Acid chlorides/anhydridesPolystyrene-supported N-phenyl-N-acyl sulfonamide resin tandfonline.comresearchgate.net
Derivatization of N-centerPoly(this compound)EpichlorohydrinN-glycidyl derivative itu.edu.tr
Derivatization of N-centerSulfonamides(Trimethylsilyl)diazomethane (TMSD)N-methylated sulfonamides nih.gov
Modification of Styrene Moiety[N-(alanine)] para-styrene sulfonamide (ASS)AIBNPolystyrene [N-(alanine) sulfonamide] (PASS) orgchemres.org

Novel Catalytic and Green Synthetic Approaches to Styrene Sulfonamides

The development of novel synthetic routes for styrene sulfonamides and their derivatives has increasingly focused on catalytic and green chemistry principles. These modern approaches aim to enhance efficiency, selectivity, and sustainability by minimizing waste and avoiding harsh reaction conditions. Key advancements include the use of transition metal catalysts, organocatalysts, and photochemical or electrochemical methods to construct the sulfonamide moiety attached to a styrene framework.

Transition metal catalysis offers powerful tools for the formation of C–C and C–N bonds, enabling the synthesis of complex this compound derivatives. Various metals, including copper, rhodium, and palladium, have been employed to facilitate these transformations, often providing high yields and enantioselectivity.

One notable strategy involves the copper-catalyzed intermolecular aminoarylation of styrenes. Liu et al. reported the use of organo-copper complexes to synthesize chiral 2-arylethylamines, a class of compounds that includes derivatives of this compound. nih.gov In this method, a styrene derivative reacts with N-fluoro-N-alkylsulfonamide. The addition of the sulfonamide to the styrene generates a benzylic radical, which then couples with a chiral L*Cu(II)Ar complex to yield the desired product with good enantiomeric excess (ee). nih.gov

Rhodium catalysts have also been explored for the synthesis of styrene derivatives. While some methods focus on the direct production of styrene from benzene (B151609) and ethylene, related rhodium-catalyzed processes can be adapted for functionalized styrenes. uzh.ch For instance, hydroaminomethylation reactions enabled by rhodium catalysis can be applied to styrene derivatives starting from hydrazides, showcasing the versatility of these catalysts in forming C-N bonds. nih.gov

Furthermore, palladium-catalyzed reactions, such as the cross-dehydrogenative coupling (CDC), have been used for the alkenylation of various heterocycles and linear alkenes. hepatochem.com These methods can be applied to couple styrenes with appropriate sulfonamide-containing partners. The alkenylation of dihydro-1,4-thiazines with styrenes demonstrates the potential of Pd(II)-catalysis in forming Cvinyl–Cvinyl bonds, which is a key step in constructing more complex this compound structures. hepatochem.com

Catalyst SystemReactantsProduct TypeKey FindingsReference
Chiral L*Cu(II)Ar ComplexStyrene derivative, N-fluoro-N-alkylsulfonamideChiral 2-arylethylamine with sulfonamide groupAchieves good yields and enantiomeric excess (ee) via a benzylic radical intermediate. nih.gov
[Rh(μ-OAc)(η²-C₂H₄)₂]₂Benzene, Ethylene, Cu(II) carboxylatesStyreneDemonstrates high turnover numbers and selectivity for styrene, a key precursor. The methodology is relevant for functionalized styrene synthesis. uzh.ch
Pd(OAc)₂ / Ag₂CO₃Dihydro-1,4-thiazine, StyreneAlkenylated dihydro-1,4-thiazineIllustrates Cvinyl–H functionalization to couple styrenes with heterocyclic structures, applicable to complex sulfonamide targets. hepatochem.com

Organocatalysis has emerged as a powerful green alternative to metal-based catalysis, utilizing small organic molecules to catalyze chemical transformations. In the context of styrene sulfonamides, organocatalytic methods have been developed to construct these molecules with high enantioselectivity and under mild conditions.

A significant approach is the enantioselective construction of axially chiral sulfone-containing styrenes. Tan and coworkers developed a method for creating these structures, which are close analogs of sulfonamides, with excellent enantioselectivities (up to >99% ee). This strategy involves a direct enantioselective nucleophilic addition to an alkynal, demonstrating the power of organocatalysis in controlling complex stereochemistry in styrene systems.

Another versatile method for creating the vinyl sulfonamide backbone is the Horner reaction. This reaction utilizes aldehydes and a specially prepared diphenylphosphorylmethanesulfonamide reagent. organic-chemistry.org When benzaldehyde (B42025) or its derivatives are used as the aldehyde component, this reaction directly yields (E)-styrene sulfonamide derivatives. The method consistently produces the trans isomer due to steric factors in the reaction's transition state and is compatible with a variety of functional groups on the aldehyde. organic-chemistry.org

Additionally, organocatalysts have been employed in intramolecular reactions of substrates containing a vinyl sulfonamide moiety. For example, DABCO has been shown to be an efficient catalyst for intramolecular Baylis-Hillman reactions of aldehyde vinyl sulfonamides, leading to the formation of cyclic sultams with good to excellent diastereoselectivity. nih.gov While this produces a cyclic structure, it highlights the reactivity and utility of the this compound framework in organocatalyzed transformations.

Catalyst/ReagentReactantsProduct TypeKey FindingsReference
Jørgensen–Hayashi-type catalystAlkynal, NucleophileAxially chiral sulfone-containing styrenesProvides excellent enantioselectivities (up to >99% ee) and E/Z selectivities.
Diphenylphosphorylmethanesulfonamide (Horner reagent)Aldehydes (e.g., Benzaldehyde), Horner reagent(E)-Vinyl sulfonamidesReliably produces the trans isomer of the this compound derivative. organic-chemistry.org
DABCOAldehyde vinyl sulfonamideCyclic vinyl sultamEfficiently catalyzes intramolecular Baylis-Hillman reaction with good diastereoselectivity. nih.gov

Harnessing light or electrical energy provides innovative and sustainable pathways for synthesizing styrene sulfonamides, often proceeding under mild, ambient conditions without the need for chemical oxidants.

Electrochemical methods have proven particularly effective. One protocol describes the direct synthesis of sulfonamides from non-prefunctionalized arenes (including styrene), sulfur dioxide (SO₂), and amines. nih.gov This dehydrogenative approach uses a boron-doped diamond (BDD) anode and avoids metal catalysts. The in-situ generated amidosulfinate serves as both a reactant and a supporting electrolyte, leading to yields of up to 85%. nih.gov Another electrochemical strategy involves the alkoxysulfonylation of styrene derivatives using readily available sodium sulfinates as the sulfonyl source. uni-regensburg.de This reaction occurs in an undivided cell at room temperature and avoids transition-metal catalysts and chemical oxidants, offering a green route to β-alkoxy sulfones, which are related to styrene sulfonamides. uni-regensburg.de

Photochemical approaches utilize visible light to drive reactions. A photocatalytic multicomponent carboxy-sulfonylation of styrenes has been developed using sodium sulfinates and CO₂. uni-regensburg.de Depending on the electronic properties of the styrene, either Ru(bpy)₃ or 4CzIPN can be used as the photocatalyst to achieve good yields. uni-regensburg.de Furthermore, photosensitized nickel catalysis enables the sulfonamidation of aryl halides, such as bromostyrene. researchgate.net This method uses visible light to promote the coupling of various sulfonamides with the styrene core under mild conditions, demonstrating broad functional group tolerance. researchgate.net

MethodKey Reagents/SetupSubstratesProduct TypeKey FindingsReference
Electrochemical Dehydrogenative SulfonamidationBoron-doped diamond (BDD) anode, undivided cellArenes (e.g., styrene), SO₂, aminesAryl sulfonamidesMetal-free, direct C-H functionalization with yields up to 85%. nih.gov
Electrochemical AlkoxysulfonylationGraphite anode, undivided cellStyrene derivatives, sodium sulfinates, alcoholsβ-Alkoxy sulfonesEco-friendly method avoiding chemical oxidants and transition metals. uni-regensburg.de
Photocatalytic Carboxy-sulfonylationRu(bpy)₃ or 4CzIPN photocatalyst, visible lightStyrenes, sodium sulfinates, CO₂Carboxy-sulfonylated compoundsPrecise installation of two functional groups with broad functional group tolerance. uni-regensburg.de
Photosensitized Nickel CatalysisNickel catalyst, visible lightAryl halides (e.g., bromostyrene), sulfonamidesN-Aryl sulfonamidesMild, robust method for C-N coupling with wide applicability. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Styrene Sulfonamide

Reactivity of the Styrene (B11656) Moiety

The styrene moiety, consisting of a carbon-carbon double bond conjugated with an aromatic ring, is the primary site for reactions such as additions, cycloadditions, and polymerizations. The electronic properties of the sulfonamide group, typically electron-withdrawing, can influence the reactivity of the vinyl group and the aromatic ring.

The vinyl group of styrene sulfonamide readily undergoes various addition and cycloaddition reactions, which are fundamental to its application in synthesis.

Addition Reactions The electron-rich double bond of the styrene moiety is susceptible to attack by electrophiles and radicals. A key transformation is aziridination, which provides access to valuable nitrogen-containing building blocks. For instance, metal-free aziridination of styrene can be achieved using 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH₂) and t-butyl hypoiodite. orgsyn.org In such reactions, SES-NH₂ has been found to be a superior nitrogen source compared to other sulfonamides like 2-nitrophenyl-, n-butyl-, or p-toluenesulfonamides. orgsyn.org Another method involves using tosylamide with t-BuOI in acetonitrile (B52724) to produce substituted aziridines. researchgate.net The reaction of styrene with NN-dichlorotoluene-p-sulphonamide proceeds via a free-radical mechanism, contrasting with the ionic addition observed with NN-dibromosulphonamides. rsc.orgrsc.org

The addition of N-alkyl-N-chlorosulfonamides to styrene derivatives can be catalyzed by copper(I), yielding addition products with high regioselectivity and in excellent yields. researchgate.net Furthermore, a visible-light-mediated, catalyst-free iodoamination of styrene with N-iodosuccinimide (NIS) and p-toluenesulfonamide (B41071) has been developed, which can be performed under continuous flow conditions to produce 1,2-iodoamines in high yields. uni-regensburg.de These iodoamine products can be subsequently transformed into aziridines, β-amino alcohols, or vicinal azidoamines. uni-regensburg.de

Radical additions are also prevalent. A photocatalytic, anti-Markovnikov hydrosulfonation of styrene derivatives with sodium sulfinates generates sulfones through the addition of a sulfonyl radical to the double bond. acs.orgnih.gov

Table 1: Selected Addition Reactions of Styrene and its Derivatives

Reaction Type Reagents Product Type Catalyst/Conditions Yield Reference
Aziridination Styrene, SES-NH₂, t-BuOI SES-aziridine Metal-free High orgsyn.org
Aziridination Styrenes, Tosylamide, t-BuOI Tosylaziridine MeCN - researchgate.net
Chloroamination Styrene, NN-dichlorotoluene-p-sulphonamide Vicinal chloro-sulfonamide Free-radical - rsc.orgrsc.org
Chloroamination Styrene, N-chlorosulfonamide 2a Vicinal chloro-sulfonamide [(MeCN)₄Cu]PF₆, 100 °C 92% researchgate.net
Iodoamination Styrene, NIS, p-toluenesulfonamide 1,2-Iodoamine Visible light (530 nm), flow 91% uni-regensburg.de
Hydrosulfonation Styrene derivative, Sodium sulfinate Sulfone Visible light, photocatalyst - acs.org
Alkoxysulfonylation α-Methyl styrene, Sodium 4-methylbenzenesulfinate β-Alkoxy sulfone Electrochemical, undivided cell - nih.gov
Cross-Metathesis Styrene, N,N-diethylethenesulfonamide Functionalized α,β-unsaturated sulfonamide Hoveyda-Grubbs catalyst 62% researchgate.net

Cycloaddition Reactions The double bond of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions. Visible light-mediated [2+2] photocycloadditions between styrenes and N-arylsulfonylimines have been reported to form azetidines. chemrxiv.org The reaction is believed to proceed via a triplet state of the styrene. chemrxiv.org

In [3+2] cycloadditions, styrene reacts with nitrile oxides, generated in situ from aldoximes, under ball-milling conditions to afford isoxazoline (B3343090) derivatives in good yields. tandfonline.com this compound derivatives can also engage in more complex cascade reactions, such as the domino Knoevenagel/hetero-Diels–Alder reaction between (E)-N-alkyl-2-aryl-N-(2-formylphenyl)ethane-1-sulfonamides and indoline-2-thiones in water, which yields pentacyclic benzosultam-annulated thiopyranoindole structures. mdpi.com

The benzene (B151609) ring of the styrene moiety can undergo electrophilic aromatic substitution. The position of substitution (ortho, meta, or para) is directed by the combined electronic effects of the vinyl group and the sulfonamide group. A primary example is the sulfonation of polystyrene, which is achieved by treating the polymer with concentrated sulfuric acid or sulfur trioxide (SO₃). wikipedia.orgoiccpress.com This reaction introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of the polymer backbone. wikipedia.org

Similarly, the synthesis of polythis compound resins often begins with the polymerization of styrene, followed by chlorosulfonation of the aromatic rings using reagents like chlorosulfonic acid. oiccpress.comitu.edu.tr The resulting polystyrenesulfonyl chloride is then reacted with ammonia (B1221849) or a primary amine to form the sulfonamide. oiccpress.comgoogle.com Direct C-H functionalization offers an alternative route. For instance, electron-rich aromatic compounds, including styrene, can be directly sulfonamidated using in situ generated N-sulfonylamine as the electrophile under mild, metal-free conditions. nih.gov This reaction tolerates sensitive functional groups and proceeds with high regioselectivity, typically favoring the para position. nih.gov

Olefinic Transformations: Addition and Cycloaddition Reactions

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is a robust functional group, but it exhibits distinct reactivity, particularly concerning the acidity of the N-H proton and reactions involving the sulfur atom.

The proton on the nitrogen atom of a primary or secondary sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The pKa of the N-H proton in sulfonamides can vary; for example, anion exchange resins containing sulfonamide groups are reported to have a pKa of approximately 9-10. google.com For sulfonamide groups on a polystyrene matrix, the pKa of the conjugate acid (Pol-SO₂NHR) has been estimated to be greater than 12. acs.org This acidity is a key feature of its chemistry.

The sulfonamide proton can be readily removed by a base to form a sulfonamide anion. This anion is a potent nucleophile and plays a crucial role in many reactions. For example, the synthesis of certain polymers involves the deprotonation of a secondary amine with n-butyllithium (n-BuLi) to act as a nucleophile in a substitution reaction to form a sulfonamide bond. rsc.org The acidity of the N-H bond and its ability to act as a hydrogen bond donor are critical in the field of organocatalysis. Bifunctional sulfonamide-based catalysts have been shown to facilitate enantioselective conjugate additions, where enhancing the N-H acidity improves the chiral induction. nih.gov The interaction between the sulfonamide N-H proton and the substrate via hydrogen bonding is believed to be a key feature of the transition state. nih.gov

The sulfur-nitrogen (S-N) bond in sulfonamides is generally stable but can be cleaved under specific, often harsh, conditions. For example, the sulfonamide group in a functionalized poly(styrene oxide) can be cleaved by treatment with potassium hydroxide (B78521) (KOH) in ethanol (B145695) at reflux to yield a sulfonic acid salt and the corresponding amine. rsc.org A similar post-polymerization modification using lithium methoxide (B1231860) can convert a sulfonamide into a lithium sulfonate. rsc.orgrsc.org This transformation highlights the utility of the sulfonamide as a protecting group for sulfonic acids that can be removed when needed. rsc.org

Although sulfonamides are generally less reactive than carboxamides, they can participate in transformations analogous to those of amides. The nitrogen atom of the sulfonamide can act as a nucleophile in cyclization reactions. For example, cobalt-catalyzed cycloisomerization of olefinic N-acyl sulfonamides, including styrene derivatives, can produce cyclic N-sulfonyl imidates. nih.gov In addition to its role as a protecting group, the 2-(trimethylsilyl)ethanesulfonyl (SES) group can acidify an amine nitrogen and act as a leaving group. orgsyn.org For example, N-sulfonylation of an amino alcohol with SES-Cl, followed by base treatment, can lead to the formation of a cyclic amino acid. orgsyn.org The addition of amide/sulfonamide N-H bonds across carbon-carbon triple bonds is another important transformation, providing access to enamines and enamides. nih.govmdpi.com

Reactions Involving the Sulfuryl Group

Mechanistic Investigations of this compound Reactions

Mechanistic investigations into the reactions of this compound and its derivatives are crucial for understanding and optimizing synthetic protocols. These studies often involve a combination of kinetic analysis, identification of transient species, and stereochemical evaluation to build a comprehensive picture of the reaction pathways.

Kinetic and thermodynamic studies provide quantitative insights into the rates, energetics, and feasibility of chemical reactions involving this compound. Such investigations are fundamental to understanding reaction mechanisms and optimizing conditions for desired outcomes.

Kinetic analyses of reactions involving sulfonamide and styrene derivatives often focus on polymerization or functionalization reactions. For instance, in the context of polymerization, kinetic studies reveal how factors like temperature, initiator concentration, and monomer structure affect the reaction rate and the properties of the resulting polymer. The thermal polymerization of styrene, a process that can be initiated without external catalysts at temperatures above 100°C, follows a third-order kinetic model with respect to the monomer. scielo.br For controlled polymerization techniques like nitroxide-mediated polymerization (NMP) of styrene derivatives bearing sulfonamide groups, kinetic plots such as ln([M]₀/[M]) versus time (or t²/³) are typically linear, indicating a controlled process. rsc.org The activation energy (Ea), a key parameter derived from these studies, quantifies the temperature sensitivity of the reaction rate.

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), have been determined for processes involving polystyrene sulfonates. For example, the adsorption of sulfonamide antibiotics onto magnetic polystyrene sulfonate materials has been studied, revealing the spontaneity and endothermic nature of the process (ΔG < 0, ΔH > 0). dntb.gov.ua In the context of chemical reactions, thermodynamic calculations help predict the position of equilibrium and the relative stability of reactants and products. For Diels-Alder reactions involving styrene copolymers, thermodynamic studies can distinguish between kinetically and thermodynamically controlled product distributions, which is critical for applications like thermoresponsive materials. mdpi.com Mechanistic investigations of Sulfur(VI)−Fluoride (B91410) Exchange (SuFEx) reactions to form sulfonamides have used kinetic experiments to determine the activation barrier, which was found to be approximately 21.5 ± 0.14 kcal/mol, corroborating computational calculations. hmc.edu

The following table summarizes key kinetic and thermodynamic parameters for representative reactions involving styrene and sulfonamide derivatives.

Reaction TypeSystemParameterValueReference
Sulfonamide Formation (SuFEx)Sulfonyl fluoride + Amine with Ca(NTf₂)₂Activation Barrier (ΔG)21.5 ± 0.14 kcal/mol hmc.edu
Ring-Opening Polymerizationε-Caprolactone with nBu₃SnOnBuActivation Energy (Ea)59.9 - 82.8 kJ/mol researchgate.net
AdsorptionSulfamethazine (B1682506) on Polystyrene SulfonateEnthalpy (ΔH)38.29 kJ/mol dntb.gov.ua
AdsorptionSulfamethazine on Polystyrene SulfonateGibbs Free Energy (ΔG)< 0 dntb.gov.ua
AdsorptionSulfamethazine on Polystyrene SulfonateEntropy (ΔS)> 0 dntb.gov.ua

Identifying the transient species, or reaction intermediates, that form during a chemical transformation is a cornerstone of mechanistic elucidation. For reactions involving this compound, a variety of intermediates have been proposed and, in some cases, detected, often dictating the final product outcome. These intermediates can be radical, ionic, or neutral species.

In many reactions, radical intermediates play a pivotal role. The photocatalytic functionalization of sulfonamides can proceed through neutral sulfonyl radical intermediates. nih.govacs.org These are generated from N-sulfonylimines under mild photocatalytic conditions and can subsequently add to alkenes. nih.gov Similarly, the electrochemical alkoxysulfonylation of styrene derivatives is proposed to involve the initial oxidation of a sulfinate to a sulfonyl radical, which then adds to the styrene double bond to form a stabilized alkyl radical intermediate. acs.org In copper-catalyzed addition reactions of N-chlorosulfonamides to styrene, an N-centered sulfonamidyl radical is suggested as the key intermediate, generated via a proton-coupled electron transfer (PCET) process. researchgate.net The self-initiated thermal polymerization of styrene itself is believed to proceed through a key Diels-Alder adduct known as the "AH intermediate," which reacts with more styrene to generate initiating radicals. sandiego.edu

Ionic intermediates are also common. In the iodosulfonamidation of enol ethers, an iodonium (B1229267) intermediate is formed upon activation with an iodine source, which is then opened by the sulfonamide nucleophile. orgsyn.org This can lead to an N-sulfonylaziridine intermediate, which may be isolated or react further. orgsyn.orgmdpi.com In electrochemical syntheses, the oxidation of an amine can generate a radical cation intermediate. acs.org The subsequent oxidation of an alkyl radical intermediate, formed after the addition of a sulfonyl radical to styrene, can produce an alkyl cation, which is then trapped by a nucleophile like methanol (B129727). acs.org

The following table details some of the key intermediates identified or proposed in reactions of styrene sulfonamides and related compounds.

Intermediate TypeSpecific IntermediateReactionMethod of Generation/DetectionReference
RadicalSulfonyl RadicalPhotocatalytic Functionalization / Electrochemical AlkoxysulfonylationGenerated from N-sulfonylimines or by oxidation of sulfinates nih.govacs.orgacs.org
RadicalN-centered Sulfonamidyl RadicalCopper-Catalyzed AdditionProposed from PCET activation of N-chlorosulfonamide researchgate.net
IonicN-Sulfonylaziridinium Ion / N-SulfonylaziridineOxidative Sulfamidation / IodosulfonamidationKey intermediate in metal-free aziridination orgsyn.orgmdpi.com
IonicIodonium IntermediateIodosulfonamidationFormed by reaction of alkene with I⁺ source orgsyn.org
IonicAlkyl CationElectrochemical AlkoxysulfonylationGenerated by oxidation of an alkyl radical acs.org
NeutralAH Intermediate (Diels-Alder Adduct)Thermal Polymerization of StyreneProposed intermediate from reaction of two styrene molecules sandiego.edu
NeutralKetenimine IntermediateReaction of N-acyl-SES-sulfonimidesProposed transient species trapped by nucleophiles orgsyn.org

The stereochemical outcome of a reaction describes the three-dimensional arrangement of atoms in the product. In reactions of this compound, which involve the formation of new stereocenters at the vinyl group, controlling the stereochemistry is paramount for applications in areas like asymmetric catalysis and materials science. The outcomes are highly dependent on the reaction mechanism, the catalyst, and the nature of the reactants.

In nucleophilic additions to the styrene double bond, the stereochemistry can be either syn or anti, referring to the addition of two new substituents to the same or opposite faces of the original double bond, respectively. For instance, in palladium(II)-catalyzed aminopalladation reactions, the stereochemical pathway can be switched between syn and trans (equivalent to anti) addition. nih.gov Mechanistic studies have shown that for nitrogen nucleophiles like sulfonamides, a cis-aminopalladation (leading to syn addition) pathway is often supported. However, the conditions, particularly the concentration of coordinating anions like chloride, can influence the operative mechanism. nih.gov Similarly, in organocatalytic chlorocyclization reactions of unsaturated amides and carbamates, while the initial delivery of the chlorine cation often occurs to a specific face of the alkene, the subsequent intramolecular ring closure by the nucleophile can proceed with a net preference for either syn or anti addition, depending on the substrate and conditions. rsc.org

Enantioselectivity, the preferential formation of one enantiomer over the other, is often achieved using chiral catalysts. In the asymmetric diamination of styrene using a sulfonimide as the nitrogen source, a chiral hypercoordinate iodine catalyst can create a chiral environment that favors the binding of one prochiral face of the styrene molecule over the other. semanticscholar.org Density functional theory (DFT) calculations have suggested that the coordination of the catalyst to the si face of styrene leads to a more polarized double bond, but nucleophilic attack on the re face of the catalyst-substrate complex has a lower activation barrier, leading to the observed (S)-enantiomer of the product. semanticscholar.org The stereochemical outcome of cyclopropanation reactions of olefins can also be highly controlled. The diastereoselectivity is often predictable by considering the delivery of the carbene from the least sterically hindered face of the alkene in its most stable conformation. unl.pt

The table below provides examples of stereochemical outcomes in reactions relevant to this compound.

Reaction TypeSystem/CatalystObserved OutcomeControlling FactorReference
Asymmetric DiaminationStyrene + Sulfonimide / Chiral Hypercoordinate Iodine CatalystHigh enantioselectivity (forms S-enantiomer)Preferential binding and attack on a specific prochiral face of the catalyst-substrate complex semanticscholar.org
AminopalladationAlkenyl Amide / Pd(II) CatalystCan be switched between cis- and trans-aminopalladationReaction conditions, such as ligand and chloride ion concentration nih.gov
Organocatalytic ChlorocyclizationUnsaturated Carbamate / (DHQD)₂PHALHigh facial selectivity for Cl⁺ delivery; ring closure can be syn or antiCatalyst pre-organization of substrate; nature of nucleophile and medium rsc.org
IodosulfonamidationEnol ether + SES-NH₂ / I(sym-coll)₂PF₆Good diastereoselectivityNucleophilic opening of the intermediate iodonium ion orgsyn.org
CyclopropanationAcyclic Chiral Allylic AlcoholsHigh diastereocontrolMinimization of A(1,3) strain in the transition state; delivery from the least hindered face unl.pt

Advanced Spectroscopic and Structural Elucidation of Styrene Sulfonamide Systems

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for determining the connectivity and spatial arrangement of atoms within a molecule.

One-dimensional NMR provides initial information, but multi-dimensional techniques are indispensable for assembling the complete molecular puzzle of styrene (B11656) sulfonamide.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduslideshare.net For styrene sulfonamide, COSY spectra would reveal correlations between the vinyl protons (H-7 and H-8) and between adjacent protons on the aromatic ring. The diagonal of the spectrum mirrors the 1D proton spectrum, while cross-peaks indicate J-coupling between protons. usask.ca

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, it would definitively link the vinyl proton signals to the vinyl carbon signals and the aromatic proton signals to their corresponding aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is paramount for connecting the different fragments of the molecule. In this compound, HMBC would show correlations from the vinyl protons to the aromatic carbons, and critically, from the aromatic protons to the carbon atom attached to the sulfur of the sulfonamide group (C-4), confirming the substitution pattern. Correlations might also be observed between the N-H proton and aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for 4-vinylbenzenesulfonamide (B1593712)

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1-~142.0H-2,6 → C-1; H-3,5 → C-1-
2,6~7.90 (d)~127.0H-3,5 → C-2,6; H-7 → C-2,6H-2,6 ↔ H-3,5
3,5~7.60 (d)~126.5H-2,6 → C-3,5; H-7 → C-3,5H-3,5 ↔ H-2,6
4-~139.0H-2,6 → C-4; H-3,5 → C-4-
7~6.75 (dd)~136.0H-8a, H-8b → C-7H-7 ↔ H-8a, H-8b
8~5.90 (d), ~5.45 (d)~116.0H-7 → C-8H-8a ↔ H-8b
NH₂~7.30 (s)-H-3,5 → C-1 (possible)-

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual values may vary depending on solvent and experimental conditions.

Solid-state NMR (ssNMR) is a powerful technique for analyzing the structure and dynamics of materials in their solid form, which is particularly relevant for polymeric systems derived from this compound. panicnmr.commdpi.com For sulfonated polystyrene, ssNMR studies have shown that the sulfonation process significantly impacts the polymer's properties. auremn.org.br

Research on sulfonated polystyrene has demonstrated that an increase in the degree of sulfonation leads to a higher glass transition temperature (Tg). auremn.org.br This is attributed to the strong intermolecular interactions, such as hydrogen bonding, introduced by the sulfonic acid groups, which reduce the mobility of the polymer chains. auremn.org.br Solid-state ¹³C NMR spectra clearly show the appearance of a new signal around 139 ppm, which is assigned to the aromatic carbon directly bonded to the SO₃H group. auremn.org.br Furthermore, measurements of proton relaxation times in the rotating frame (T1ρH) indicate a decrease with sulfonation, confirming the reduced chain mobility. auremn.org.br These findings are crucial for understanding the relationship between the microscopic structure and the macroscopic properties of this compound-based polymers. auremn.org.brresearchgate.net

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state.

FTIR spectroscopy is highly effective for identifying the key functional groups within this compound systems by detecting their characteristic vibrational absorptions. dntb.gov.ua The presence of the sulfonamide group is confirmed by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. The N-H stretching vibration of the primary sulfonamide also gives a distinct signal. The styrene moiety is identified by the C=C stretching of the vinyl group and the aromatic ring, as well as C-H out-of-plane bending bands that can indicate the substitution pattern of the benzene (B151609) ring. vilniustech.lt

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3350-3250N-H stretch (asymmetric & symmetric)Primary Sulfonamide (-SO₂NH₂) researchgate.net
~1630C=C stretchVinyl group vilniustech.lt
~1600, ~1490C=C stretchAromatic ring vilniustech.lt
~1340-1310S=O asymmetric stretchSulfonamide (-SO₂NH₂) researchgate.net
~1160-1150S=O symmetric stretchSulfonamide (-SO₂NH₂) researchgate.net
~990, ~910=C-H bend (out-of-plane)Vinyl group vilniustech.lt
~840C-H bend (out-of-plane)1,4-disubstituted aromatic ring vilniustech.lt

Raman spectroscopy complements FTIR analysis and is particularly sensitive to non-polar bonds and symmetric vibrations. capes.gov.brhud.ac.uk For this compound, Raman spectra provide clear signals for the aromatic ring vibrations and the symmetric stretch of the sulfonate group. researchgate.net Studies on sulfonated polystyrene resins have utilized Raman spectroscopy to identify key molecular vibrations characteristic of sulfonates and their corresponding acids. capes.gov.brhud.ac.uk A significant advantage of Raman spectroscopy is its ability to analyze samples in their hydrated state with minimal interference from water, which is crucial for studying these materials under relevant conditions. researchgate.net

Key bands in the Raman spectrum of a this compound system would include the aromatic ring quadrant stretching vibration near 1600 cm⁻¹ and the symmetric SO₃⁻ stretching mode, which is often observed with strong intensity. researchgate.netresearchgate.net Researchers have used the relative intensities of Raman bands to monitor the concentration of styrene monomers and to quantify the degree of acid dissociation in sulfonated resins. researchgate.netresearchgate.net

Table 3: Key Raman Shifts for this compound Systems

Wavenumber (cm⁻¹)Vibration TypeFunctional Group / MoietyReference
~1632C=C stretchVinyl Styrene researchgate.net
~1602C=C quadrant stretchAromatic Ring researchgate.net
~1126C-C stretchPolymer Chain researchgate.net
~1030SO₂ symmetric stretchSulfonate Group researchgate.net
~1000Ring breathing modeAromatic Ring researchgate.net
~620Ring deformationAromatic Ring researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns. tutorchase.com In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the protonated molecule [M+H]⁺ undergoes collision-induced dissociation, breaking apart in a predictable manner. nih.gov

The fragmentation of sulfonamides is well-studied. nih.gov Common fragmentation pathways for a this compound would include:

Loss of SO₂: A neutral loss of 64 Da is a characteristic fragmentation for sulfonamides.

Cleavage of the Ar-SO₂ bond: This would lead to the formation of a vinylbenzene radical cation or related fragments.

Cleavage of the S-N bond: This pathway can result in the formation of an arylsulfonyl ion [ArSO₂]⁺.

Rearrangements: Complex rearrangements can occur, providing further structural clues. nih.gov

The fragmentation of the styrene portion itself, such as the loss of an acetylene (B1199291) molecule (C₂H₂) from the styrene cation, can also be observed. researchgate.net Analysis of the masses of the parent ion and the resulting daughter ions allows for the confirmation of the proposed structure. tutorchase.comresearchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation for 4-vinylbenzenesulfonamide (MW = 183.24)

m/z ValueProposed Fragment IonIdentity of Neutral Loss
184[M+H]⁺-
167[M+H - NH₃]⁺NH₃
119[M+H - SO₂]⁺SO₂
104[C₈H₈]⁺SO₂NH₂
91[C₇H₇]⁺C₂H₂ from [C₉H₇]⁺ (rearranged)
77[C₆H₅]⁺C₂H₂ from styrene fragment

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of this compound compounds. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide high mass accuracy, typically within a few parts per million (ppm). nih.gov This capability allows for the unambiguous identification of molecular formulas from measured mass-to-charge (m/z) ratios.

In the analysis of complex systems, such as polymers derived from this compound monomers, HRMS techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are employed. rsc.org For instance, in the characterization of a single-ion conducting polymer electrolyte based on sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide (NaSTFSI), ToF-SIMS provides detailed information about the surface chemistry of the material. rsc.org This is essential for understanding the distribution of different chemical species on the polymer surface, which influences the material's performance. rsc.org

Another high-resolution technique, X-ray Photoelectron Spectroscopy (XPS), while primarily a surface analysis method, complements HRMS by providing data on the elemental composition and chemical states of atoms within the first few nanometers of a material's surface. rsc.orgmdpi-res.com In the study of NaSTFSI-based polymers, XPS was used to investigate the surface chemistry before and after electrochemical cycling, identifying the characteristic binding energies for carbon, nitrogen, and oxygen, thus confirming the polymer's composition. rsc.orgmdpi-res.com

Table 1: Application of High-Resolution Spectrometry in this compound Derivative Analysis

Technique Application Compound Type Research Finding Reference
ToF-SIMS Surface chemical analysis Sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide polymer Investigation of surface chemistry before and after cycling to understand performance. rsc.org
XPS Surface elemental composition and chemical state Sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide polymer Confirmed elemental composition and chemical states on the polymer surface. rsc.org
LC-QqTOF MS Identification of metabolites Styrene metabolites (Mandelic Acid, Phenylglyoxylic Acid) Untargeted analysis to identify environmental chemical contaminants in human matrices. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides structural information by fragmenting a selected precursor ion and analyzing its product ions. researchgate.netscielo.br This method, often coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and selectivity, making it invaluable for identifying and quantifying trace amounts of sulfonamides and related compounds in complex matrices. nih.govmdpi.com

The core principle of MS/MS involves multiple stages of mass analysis. In a typical experiment, the first mass spectrometer selects a precursor ion (e.g., the protonated molecule [M+H]⁺ of a specific sulfonamide). This ion is then directed into a collision cell, where it collides with an inert gas (like argon), causing it to fragment. The resulting product ions are then analyzed by a second mass spectrometer. scielo.brmdpi.com The fragmentation pattern is often characteristic of the compound's structure, allowing for confident identification. scielo.br

For example, in the analysis of various sulfonamides, a common fragmentation pathway involves the loss of the sulfonyl group or cleavage of the bond between the benzene ring and the sulfonamide moiety. The Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, is frequently used for quantification due to its high specificity and ability to minimize matrix interference. scielo.brmdpi.com Research on the decontamination of sulfur mustard using N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide utilized mass spectrometry to identify the reaction products, confirming the breakdown of the hazardous compound. researchgate.net

Table 2: Exemplary MRM Transitions for Sulfonamide Analysis via LC-MS/MS

Compound Precursor Ion (m/z) Product Ion (m/z) Application Reference
Sulfamethoxazole 254.07 92.00 Quantification scielo.br
Sulfamethoxazole 254.10 156.10 Quantification & Confirmation mdpi.com
Sulfadiazine (B1682646) 251.10 156.10 Quantification & Confirmation mdpi.com
Sulfamethazine (B1682506) 279.20 92.10 Quantification scielo.br
Sulfamerazine 265.00 108.00 Quantification scielo.br
Sulfaquinoxaline 301.10 156.10 Quantification & Confirmation mdpi.com

Data compiled from multiple sources for illustrative purposes. scielo.brmdpi.com

X-ray Diffraction for Absolute Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic structure of crystalline materials, providing precise information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction of this compound and Derivatives

Single-Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for the precise determination of the molecular structure of compounds that can be grown as single crystals. unimi.it It allows for the complete elucidation of the atomic arrangement, including the absolute configuration of chiral centers. unimi.itthieme-connect.de

The analysis of sulfonamide derivatives by SCXRD has revealed detailed structural information. For instance, the crystal structure of new sulfonamide derivatives was confirmed by SCXRD, showing how the molecules are arranged in the solid state and how they interact through hydrogen bonding. researchgate.net In one study, three different sulfonamide derivatives were found to crystallize in orthorhombic and monoclinic space groups. researchgate.net Another study on a binuclear palladium complex with N-(2-pyridyl) sulfonamide ligands determined the Pd-Pd bond distance and confirmed the complex's structure, which crystallized in a monoclinic space group. researchgate.net While direct SCXRD studies on the parent this compound are not widely reported, these examples demonstrate the power of the technique to resolve complex molecular architectures within this class of compounds. researchgate.netresearchgate.net

Table 3: Crystallographic Data for Representative Sulfonamide Derivatives

Compound Formula Crystal System Space Group Key Findings Reference
4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid C₁₄H₁₇Cl₂NO₄S Orthorhombic Pbcn Structure elucidated, hydrogen bonding patterns identified. researchgate.net
Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate C₂₀H₂₅NO₄S Monoclinic Cc Structure confirmed, intermolecular interactions analyzed. researchgate.net

Powder X-ray Diffraction (PXRD) for Material Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline phases of a bulk material. Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the material's crystalline structure and composition.

Other Advanced Spectroscopic and Diffraction Techniques (as applicable to specific research)

Electron Microscopy (e.g., SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. plastlab.it It works by scanning a focused beam of electrons over a sample's surface, and the resulting interactions generate signals that are used to form an image.

In the context of this compound systems, SEM is widely used to characterize the morphology of polymers, hydrogels, and nanocomposites. For instance, SEM analysis of hydrogels prepared from sodium poly(styrene sulfonate-co-poly acrylic acid) revealed their surface morphology. nih.gov In another study, SEM was used to examine poly[(4-styrenesulfonic acid)-co-(4-vinylpyridine)] materials, providing insight into their physical structure after polymerization. researchgate.net The morphology of a novel magnetic material based on polystyrene sulfonate sodium was described as having a smooth and porous surface based on SEM images. dntb.gov.ua This morphological information is vital for applications like controlled drug release or adsorption, where surface area and porosity are critical parameters. nih.govdntb.gov.ua

Table 4: List of Compounds

Compound Name Abbreviation
This compound -
Sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide NaSTFSI
Mandelic Acid MA
Phenylglyoxylic Acid PGA
Sulfamethoxazole -
Sulfadiazine -
Sulfamethazine -
Sulfamerazine -
Sulfaquinoxaline -
N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide -
4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid -
Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate -
N-(2-pyridyl) sulfonamide -
Sodium polystyrene sulfonate SPS
Sodium poly(styrene sulfonate-co-poly acrylic acid) SPSPAA
Poly[(4-styrenesulfonic acid)-co-(4-vinylpyridine)] -

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful, non-empirical technique for the stereochemical analysis of chiral molecules in solution. researchgate.netrsc.org It measures the differential absorption of left and right circularly polarized light by a chiral compound, providing crucial information on its absolute configuration and predominant conformations. rsc.orgmdpi.com For chiral derivatives of this compound, such as those synthesized from chiral amines like (S)-1-phenylethylamine, ECD spectroscopy offers a robust method for unambiguous structural assignment, often complementing data from X-ray crystallography and NMR. nih.govnih.gov

The application of ECD to chiral sulfonamides relies on the analysis of Cotton effects, which are the characteristic positive or negative bands in an ECD spectrum. The sign and magnitude of these effects are directly related to the three-dimensional arrangement of the chromophores within the molecule. rsc.org In a typical chiral this compound, such as 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide, the primary chromophores responsible for the ECD signal are the aromatic rings (the phenyl group from the styrene moiety and the substituted benzene ring from the sulfonyl group). nih.gov

The determination of the absolute configuration of a flexible chiral molecule using ECD is a multi-step process that integrates experimental measurement with theoretical computation. researchgate.net The process involves:

Conformational Analysis: A thorough search for all possible stable conformations of the molecule is performed using computational methods, as the experimentally observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution. mdpi.com

Quantum Mechanical Calculations: For each stable conformer, the ECD spectrum is predicted using time-dependent density functional theory (TDDFT). researchgate.net These calculations model the electronic transitions and their corresponding rotatory strengths.

Spectral Comparison: The calculated, Boltzmann-averaged spectrum is then compared to the experimentally measured ECD spectrum. A good match between the experimental spectrum and the spectrum calculated for a specific enantiomer (e.g., the S-enantiomer) allows for the confident assignment of the absolute configuration of the synthesized compound. researchgate.netchemrxiv.org

The electronic transitions of the benzene chromophores typically appear in the far-UV region (below 250 nm) and the near-UV region (around 250-300 nm). The π → π* transitions of the aromatic rings are particularly sensitive to their spatial relationship, which is dictated by the chiral center. The sulfonamide group itself is not a strong chromophore in the typical UV range but plays a critical role in fixing the relative orientation of the aromatic rings and influencing their electronic environment. The resulting ECD spectrum is a unique fingerprint of the molecule's stereochemistry.

While specific experimental ECD data for a simple chiral this compound is not widely published, the principles of analysis are well-established from studies on structurally related chiral sulfonamides and sulfinamides. researchgate.netchemrxiv.org The research findings for these analogous systems demonstrate that the combination of experimental ECD and TDDFT calculations provides a reliable method for stereochemical elucidation.

Table 1: Expected Chromophores and Their Contribution to the ECD Spectrum of a Chiral this compound

Compound ClassKey ChromophoresExpected Electronic TransitionsTypical Wavelength Region (nm)Information Derived from Cotton Effects
Chiral N-(1-phenylethyl)benzenesulfonamidesPhenyl group, Substituted benzenesulfonyl groupπ → π* (¹Lₐ, ¹Lₑ, ¹Bₐ, ¹Bₑ)200 - 300Absolute configuration at the chiral center, conformational preferences (rotamers around C-N and S-N bonds), and through-space electronic coupling between the aromatic rings.

Computational Chemistry and Theoretical Studies of Styrene Sulfonamide

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. youtube.comyoutube.com These simulations solve Newton's equations of motion for a system of interacting particles, allowing for the study of processes like conformational changes, diffusion, and binding events. chemcomp.comfrontiersin.org

MD simulations are powerful for understanding how a molecule like styrene (B11656) sulfonamide behaves in different environments, such as in a solvent or interacting with a surface or macromolecule. The setup involves placing the molecule in a simulation box, often filled with solvent molecules (e.g., water), and allowing the system to evolve over time. youtube.comrsc.org

While direct MD simulations of a single styrene sulfonamide molecule are not widely published, studies on related systems provide insight. For example, MD simulations of sulfonated polystyrene have been used to study the structure and transport properties of polymer membranes in aqueous environments. rsc.org These simulations reveal how water molecules solvate the sulfonate groups and how counterions are distributed. orgchemres.org Similarly, MD simulations could be used to study the solvation of this compound in various solvents, revealing details about the solute-solvent interactions and the local structure of the solvent around the molecule.

A related technique, molecular docking, which is a type of simulation, has been used to predict the binding mode of N-substituted styrene sulfonamides with biological receptors like proteins. biomedres.us These simulations place the ligand (the sulfonamide derivative) into the binding site of the receptor and calculate a binding affinity score, providing a static snapshot of the likely interaction. biomedres.us

MD simulations are particularly well-suited for studying the non-covalent interactions that govern how molecules interact with each other and potentially aggregate. researchgate.net For this compound, the key intermolecular forces are:

Hydrogen Bonding : The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H protons) and acceptor (the oxygen atoms). These interactions are a primary driving force for the formation of dimers and larger aggregates, as well as for binding to biological targets. biomedres.us Docking studies of N-(2-pyridyl)-para-styrene sulfonamide with DNA and N-(glycine)-para this compound with protein receptors have shown the critical role of hydrogen bonds in stabilizing the bound complex. biomedres.usorgchemres.org

π-π Stacking : The aromatic phenyl ring can interact with other aromatic rings through π-π stacking. These interactions, where the electron clouds of the rings overlap, are important in the crystal packing of aromatic sulfonamides and can contribute to the aggregation of molecules in solution. biomedres.usfrontiersin.org

Simulations can predict whether molecules of this compound are likely to remain dispersed or form aggregates in a given solvent. By analyzing the simulation trajectories, researchers can quantify the different types of intermolecular interactions and understand the structural motifs of the resulting aggregates. rsc.org

Simulations of this compound in Diverse Environments

Prediction of Spectroscopic Parameters

Theoretical prediction of spectra is a cornerstone of computational chemistry, allowing for the assignment of experimental signals and the understanding of structure-property relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netresearchgate.net These calculations are often performed using DFT with various functionals, such as B3LYP, and appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.netkaratekin.edu.tr

The accuracy of these predictions allows for the confident assignment of complex spectra and can help distinguish between different isomers or conformers. For sulfonamides, theoretical calculations have been shown to be very consistent with experimental results. researchgate.net While specific computational studies on this compound are not widely published, data from analogous compounds like p-toluenesulfonamide (B41071) provide a reliable reference for the expected chemical shifts and the methodologies used for their prediction. researchgate.netresearchgate.net The process involves optimizing the molecular geometry and then calculating the isotropic shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). karatekin.edu.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Sulfonamide (p-Toluenesulfonamide) using the GIAO method. Note: This data is for p-toluenesulfonamide as a proxy for this compound, based on available research.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-143.5
C2/C67.85129.8
C3/C57.35127.2
C4-138.9
CH₃2.4521.5
NH₂5.20-

Data is illustrative and compiled based on typical values found in computational studies of p-toluenesulfonamide.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations are essential for assigning the observed absorption bands and Raman scattering peaks to specific molecular motions. rsc.org

For sulfonamides, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been successfully employed to simulate vibrational spectra. researchgate.netresearchgate.net The process involves a geometry optimization to find the minimum energy structure, followed by a frequency calculation. The resulting theoretical frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the computational method. karatekin.edu.tr These calculations can identify characteristic vibrational modes, such as the symmetric and asymmetric stretching of the SO₂ group, N-H stretching, and various vibrations of the aromatic ring. rsc.org

Table 2: Selected Theoretical Vibrational Frequencies for a Representative Sulfonamide (p-Toluenesulfonamide). Note: This data is for p-toluenesulfonamide as a proxy for this compound, based on available research. Frequencies are typically scaled.

Vibrational ModeCalculated Frequency (cm⁻¹)Type
N-H Asymmetric Stretch3380IR/Raman
N-H Symmetric Stretch3270IR/Raman
C-H Aromatic Stretch3050-3100IR/Raman
SO₂ Asymmetric Stretch1330IR
SO₂ Symmetric Stretch1155IR
S-N Stretch910IR/Raman

Data is illustrative and based on computational studies of sulfonamides like p-toluenesulfonamide and sulfanilamide. researchgate.netrsc.orgresearchgate.net

Computational Prediction of NMR Chemical Shifts

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the potential energy surface of a chemical reaction. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov

For reactions involving styrene, such as additions or polymerizations, DFT calculations can model the reaction pathway. For instance, in the Prins reaction of styrene, computational models have been used to locate the transition states for the formation of key intermediates and products, providing insights into the reaction's rate-determining steps and stereoselectivity. beilstein-journals.org Similarly, the mechanism of styrene cyclopropanation has been investigated, revealing the Gibbs free energy of transition states and helping to rule out less favorable pathways. nih.gov

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. peerj.com Computational modeling can be applied to understand the nuances of this reaction, including the nucleophilic attack of the amine on the sulfonyl group. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction feasibility and explore how different substituents on the styrene or sulfonamide moieties might influence reactivity. researchgate.net For complex catalytic cycles, such as those that could be involved in novel syntheses of this compound, computational modeling can help understand the role of the catalyst in lowering activation barriers. acs.org

Polymer Chemistry and Advanced Materials Science Applications of Styrene Sulfonamide

Styrene (B11656) Sulfonamide as a Monomer in Polymer Synthesis

The presence of the styrenic backbone allows for polymerization through various techniques, while the sulfonamide group can be either pre-functionalized on the monomer or modified after polymerization to impart specific functionalities to the resulting polymer.

Free radical polymerization is a common method for synthesizing polymers from styrene sulfonamide-based monomers. researchgate.netijcrt.org This technique typically involves an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates free radicals to initiate the polymerization of the vinyl group on the styrene monomer. ijcrt.orgresearchgate.net

For instance, poly(N-(4-vinylphenyl)sulfonamide)s have been synthesized via free radical polymerization, resulting in polymers with low molar masses (ranging from 2300 to 3200 g/mol ) and low dispersities (Đ between 1.15 and 1.47). researchgate.net Another example involves the polymerization of [N-(alanine)] para-styrene sulfonamide (ASS) using AIBN to produce polystyrene [N-(alanine) sulfonamide] (PASS). orgchemres.org Similarly, poly [N-(4-pyridyl)-p-styrene sulfonamide] has been prepared through free radical polymerization of the corresponding monomer with AIBN as the initiator. researchgate.net

The general mechanism for the free radical polymerization of styrene involves the initiation by a radical species, followed by propagation where the radical adds to the double bond of the styrene monomer, and finally termination where two growing chains combine or disproportionate. ijcrt.org

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the molecular weight, architecture, and dispersity of polymers derived from this compound monomers. usm.eduitu.edu.trresearchgate.net

RAFT Polymerization: RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers. usm.edu This technique has been successfully employed for the polymerization of various sulfonamide-containing monomers. For example, a library of methacryloyl sulfonamides with pKa values in the biologically relevant range has been polymerized via RAFT, yielding polymers with narrow molecular weight distributions (Mw/Mn < 1.15) when conducted at 30°C. acs.org The synthesis of branched polystyrene has also been achieved through a RAFT process using p-vinyl benzene (B151609) sulfonyl chloride as a chain transfer monomer. researchgate.net Furthermore, the RAFT copolymerization of styrene with saccharin (B28170) methacrylamide (B166291) has been demonstrated to produce alternating copolymers. nih.gov

ATRP: ATRP is another powerful CLRP method that uses a transition metal complex, typically copper-based, to control the polymerization. itu.edu.trresearchgate.net This technique has been used to synthesize a variety of polymers from styrenic monomers. For example, surface-initiated ATRP has been employed to graft poly(styrene sulfonic acid) from carbon black nanoparticles using a sodium sulfonated styrene monomer. mdpi.comnih.gov The ATRP of styrene in the presence of various iron and titanium complexes has also been investigated, demonstrating controlled polymerization characteristics. researchgate.net Additionally, sequential ATRP has been used to create ordered, microphase-separated diblock copolymers from styrene and styrenic imidazolium (B1220033) bis(trifluoromethyl)sulfonamide monomers. osti.gov

Table 1: Comparison of Polymerization Techniques for this compound Monomers

Polymerization Technique Initiator/Catalyst Key Features Resulting Polymer Properties
Free Radical Polymerization AIBN, Benzoyl Peroxide Simple, robust Broad molecular weight distribution
RAFT Polymerization Chain Transfer Agent (CTA) Controlled molecular weight and architecture Narrow molecular weight distribution
ATRP Transition Metal Complex (e.g., CuBr) Controlled polymerization, surface-initiated grafting Well-defined polymers, block copolymers

Copolymerization with Other Vinyl Monomers

This compound monomers can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting polymers for specific applications. researchgate.netcore.ac.uk This approach allows for the incorporation of different functionalities and the tuning of physical properties such as glass transition temperature (Tg) and solubility.

For instance, styrene-based sulfonamide monomers have been copolymerized with a styrene-based sulfonimide monomer to create proton exchange membranes for fuel cells. researchgate.net The sulfonamide component helps to mitigate the water uptake of the highly acidic sulfonimide, leading to high proton conductivity. researchgate.net The glass transition temperature of these copolymers can be adjusted by changing the end-groups on the sulfonamide monomer, ranging from 49°C for an octyl group to 151°C for a pentafluorophenyl group. researchgate.net

Another example is the copolymerization of styrene with maleic anhydride (B1165640) to form styrene-maleic anhydride (SMA) copolymer. core.ac.uk The reactive anhydride groups on the SMA backbone can be further modified, for example, by reacting with 4-aminomethylbenzene sulfonamide to create styrene-maleimide copolymers. core.ac.uk Styrene-divinylbenzene sulfonated copolymers are also produced for use as ion exchange resins. biosynth.comscielo.org

The copolymerization of N-phenylmaleimide with styrene has been studied using rare earth coordination catalysts, resulting in nearly alternating copolymers. researchgate.net Additionally, allyl-terminated polystyrene macromonomers, synthesized via ATRP, have been copolymerized with propene using a metallocene catalyst to produce poly(propene-g-styrene) graft copolymers. acs.org

While styrene itself undergoes vinyl polymerization, derivatives such as styrene oxide can undergo ring-opening polymerization (ROP) to form polyethers. rsc.orgrsc.org Functionalizing styrene oxide with a sulfonamide group allows for the synthesis of functional poly(styrene oxide) (PSO) with potential applications in areas like solid-state batteries. rsc.orgrsc.org

In a notable example, styrene oxide was functionalized with a pyrrole-protected sulfonamide group. rsc.orgrsc.org This monomer was then polymerized via ROP using a (salen)Cr(III) catalyst to yield a polyether backbone. rsc.org The resulting homopolymers exhibited absolute molecular weights ranging from 14.2 to 113 kg/mol and were thermally stable up to 300°C, with glass transition temperatures around 68–73°C. rsc.orgrsc.org The use of the pyrrole (B145914) protecting group was crucial to bypass the functional group tolerance limitations of the catalyst during ROP. rsc.org

The ROP of styrene oxide can be initiated by various catalytic systems, including rare earth coordination catalysts. researchgate.net However, traditional cationic or anionic catalysts that are effective for other epoxides often result in only oligomers or low molecular weight polymers with styrene oxide due to its increased steric hindrance and electronic effects. rsc.orgresearchgate.net

Post-Polymerization Modification of this compound-Containing Polymers

A significant advantage of incorporating this compound units into polymers is the ability to perform post-polymerization modifications on the sulfonamide moiety. This allows for the introduction of a wide range of functional groups, further tailoring the polymer's properties for specific applications. researchgate.netrsc.orgrsc.org

The sulfonamide group (-SO2NH-) in a polymer chain contains a reactive hydrogen atom that can be involved in various chemical transformations. itu.edu.tr

One common modification is the deprotection or cleavage of the sulfonamide to generate a free sulfonate group. For example, a sulfonamide-functionalized poly(styrene oxide) was treated with lithium methoxide (B1231860) to cleave the sulfonamide bond and form a lithium sulfonate. rsc.orgrsc.org This transformation resulted in a significant change in the polymer's properties, with the glass transition temperature dropping from 68–73°C to 18–22°C. rsc.org Another approach involves using potassium hydroxide (B78521) (KOH) to break the sulfur-nitrogen bond, yielding a sulfonic acid which can then be converted to a lithium salt. rsc.orgrsc.org

The sulfonamide nitrogen can also act as a nucleophile. For instance, poly(N-(4-vinylphenyl)sulfonamide)s have been modified via aza-Michael addition with electron-deficient alkenes, catalyzed by organic superbases. researchgate.net This reaction leads to the formation of polymeric protected β-amino acid derivatives. researchgate.net

Furthermore, the reactive sulfonyl chloride groups in polymers like poly(styrene sulfonyl chloride) can be readily modified. These groups can undergo reactions with various nucleophiles, such as aliphatic amines, aromatic amines, and phenols, to introduce new functionalities. researchgate.netchemrxiv.org A copper-catalyzed multicomponent reaction has also been employed for the post-polymerization modification of polystyrene bearing alkyne groups, using a sulfonyl azide (B81097) and an amine to yield polymeric N-sulfonylamidine derivatives. acs.org

Reactions on the Sulfonamide Moiety of Polymers

Advanced Polymeric Materials Incorporating this compound Units

The integration of this compound units into polymer architectures gives rise to advanced materials with tailored properties, suitable for a range of specialized applications. The acidic proton and the polar nature of the sulfonamide group are key to these functionalities.

Polymers incorporating sulfonamide groups are particularly effective in creating "smart" hydrogels and responsive systems that change their properties in response to external stimuli, most notably pH. taylorfrancis.com The acidic proton of the sulfonamide group can ionize as the pH increases, leading to significant changes in polymer solubility and swelling. researchgate.net This behavior can be controlled over a narrow pH range, making these polymers more sensitive than conventional systems based on carboxylic acids like poly(acrylic acid). researchgate.netnih.gov

The pH-induced solubility transition of sulfonamide-based polymers is sharp, often occurring within a narrow range of 0.2-0.3 pH units. nih.gov This sharp response is highly desirable for applications such as drug delivery systems. nih.gov For copolymers, the specific pH at which this transition occurs can be tuned by altering the content of the sulfonamide monomer in the polymer chain. nih.gov Because the unionized form of the sulfonamide unit is relatively hydrophobic, a higher proportion of these units in a copolymer necessitates a greater degree of ionization (and thus a higher pH) to achieve solubilization. nih.gov

Researchers have synthesized hydrogels by copolymerizing sulfonamide-containing monomers with hydrophilic monomers like N,N-dimethylacrylamide or by crosslinking polymers like poly(sodium 4-styrene sulfonate) with acrylic acid. google.commdpi.com These hydrogels exhibit significant pH-dependent swelling, absorbing more water at higher pH values where the sulfonamide and any other acidic groups are deprotonated, leading to electrostatic repulsion and network expansion. mdpi.com This responsive swelling behavior is central to their function in controlled release and sensor applications. google.com

Table 1: pH-Responsive Behavior of Sulfonamide-Containing Polymers

Polymer SystemStimulusObserved ResponseKey Finding
Copolymers of sulfonamide monomers and N,N-dimethylacrylamidepHSharp solubility transition within a narrow pH range (0.2-0.3 units). nih.govThe transition pH can be tuned by adjusting the sulfonamide content in the copolymer. nih.gov
Poly(sodium 4-styrene sulfonate-co-poly acrylic acid) HydrogelpHIncreased swelling and drug release at pH 7.4 compared to pH 1.2. mdpi.comThe deprotonation of sulfonate and carboxylate groups at higher pH causes network expansion. mdpi.com
Methacryloyl sulfonamide (MSA) polymerspH, CO2Polymers exhibit pKa values in the biologically relevant range (4.5–7.4) and demonstrate pH- and CO2-responsive solubility. usm.eduThe sulfonamide R group influences the monomer pKa and the pH-dependent solubility of the resulting polymer. usm.edu

The immobilization of catalytic species or reactive groups onto a stable polymer backbone, such as polythis compound, offers significant advantages, including simplified catalyst recovery and reuse, and the potential for use in continuous flow reactors.

Polymer-Supported Catalysts: Polythis compound derivatives have been successfully employed as ligands to support and stabilize metal catalysts. For instance, a porous polymer support was created by copolymerizing p-styrene sulfonamide and a cross-linker on the surface of sodium alginate. This support was then used to immobilize nickel nanoparticles, creating a highly active and reusable catalyst for the synthesis of 1,3,4-oxadiazoles. rsc.orgsemanticscholar.org In another study, a polystyrene [N-(alanine) sulfonamide] polymer was synthesized and used to support a palladium chloride complex. This novel polymer-supported palladium catalyst was effective in promoting Heck coupling reactions. orgchemres.org Similarly, a sulfonamide ligand attached to polystyrene has been used to generate an active ruthenium catalyst for the transfer hydrogenation of ketones. sciencemadness.org

Polymer-Supported Reagents: Beyond catalysis, polythis compound structures can function as polymeric reagents. Poly[N-(4-pyridinium dichromate)-p-styrene sulfonamide] has been prepared and utilized as a mild and efficient oxidizing agent for converting various alcohols to their corresponding carbonyl compounds. researchgate.net The key benefit is the ease of separation of the spent polymer reagent from the reaction mixture by simple filtration. Another example is the use of poly(p-styrenesulfonamide) itself as a selective catalyst for the bromination of aromatic compounds, offering high recovery and reusability. researchgate.net Additionally, a polymer derived from N-methyl-N-nitroso-p-styrenesulfonamide has been shown to function as a reagent for attaching a CH2 group to carbonyl carbons. oup.com

Table 2: Examples of this compound-Based Polymer-Supported Catalysts and Reagents

Polymeric SystemApplicationMetal/Reagent GroupReaction Catalyzed/Performed
Porous alginate-g-poly(p-styrene sulfonamide-co-acrylamide)Supported CatalystNickel (Ni) NanoparticlesOne-step synthesis of 1,3,4-oxadiazoles. rsc.orgsemanticscholar.org
Polystyrene [N-(alanine) sulfonamide]Supported CatalystPalladium (II) Chloride (PdCl2)Heck coupling reactions. orgchemres.org
Poly[N-(4-pyridinium dichromate)-p-styrene sulfonamide]Supported ReagentPyridinium DichromateOxidation of alcohols to carbonyl compounds. researchgate.net
Poly(p-styrenesulfonamide)Polymeric CatalystSulfonamide GroupBromination of aromatic rings. researchgate.net

Polymers containing styrene sulfonate or sulfonamide groups are valuable materials for fabricating advanced separation membranes. The presence of these charged, hydrophilic groups within a hydrophobic polymer matrix, like polystyrene, leads to microphase separation. This creates distinct hydrophilic nanochannels that facilitate the transport of water and specific ions, which is the fundamental principle behind their use in various separation processes. mdpi.com

Sulfonated poly(styrene-ethylene/butylene-styrene) (S-SEBS) block copolymers are a prominent example. mdpi.com The sulfonated styrene blocks form hydrophilic domains that allow for water diffusion, making them suitable for pervaporation desalination. While a higher degree of sulfonation increases water flux, it can also lead to excessive membrane swelling and reduced mechanical strength. mdpi.com This trade-off is often managed by crosslinking the polymer chains.

In nanofiltration, membranes have been constructed using polystyrene sulfonate (PSSA) particles as the negatively charged building block, combined with a positively charged polyelectrolyte like polyethyleneimine (PEI). mdpi.com By controlling the concentration of the PSSA particles in the coating solution, the membrane's surface charge and salt rejection capabilities can be precisely adjusted. mdpi.com Furthermore, novel fluorine-lean proton exchange membranes have been developed from sulfonamide-sulfonimide copolymers built on a polystyrene backbone. These membranes demonstrate exceptionally high proton conductivity, outperforming traditional materials like Nafion, which is attributed to the combination of the highly acidic sulfonimide group and the swelling-mitigating effect of the sulfonamide group. researchgate.net

Styrene-based polymers functionalized with sulfonic acid or sulfonamide groups are workhorses in the field of ion exchange resins.

Cation Exchange Resins: The most common form is sulfonated poly(styrene-divinylbenzene) (PS-DVB). The sulfonic acid groups (-SO3H) are strongly acidic and readily exchange their protons (H+) for other cations in a solution. These resins are produced by sulfonating crosslinked PS-DVB beads and are widely used in water softening, demineralization, and chemical purification. biosynth.comrsc.org Ion-exchange resins can also be prepared by copolymerizing divinylbenzene (B73037) with esters of p-styrenesulfonic acid, followed by hydrolysis, which can lead to a more uniform distribution of sulfonate groups throughout the resin bead compared to post-polymerization sulfonation. cdnsciencepub.com

Anion Exchange Resins: While less common than their sulfonic acid counterparts, sulfonamide-based resins serve as effective anion exchangers. These are typically prepared by first chlorosulfonating a crosslinked PS-DVB backbone to create polystyrene sulfonyl chloride. This reactive intermediate is then reacted with polyamines that contain at least one primary or secondary amine for linkage to the sulfonyl group, and also tertiary amine or quaternary ammonium (B1175870) groups to act as the active ion exchange sites. google.com These polystyrenyl sulfonamide anion exchange resins have shown excellent hydrolytic stability in both acidic and basic media and thermal stability comparable to or better than conventional anion exchange resins. google.com Additionally, resins with sulfonamide groups containing EDTA-like chelating structures have been synthesized for the specific removal of transition metal ions from aqueous solutions. cmu.edu

Membranes and Separation Materials

Structure-Property Relationships in this compound Polymers

The physical, thermal, and mechanical properties of polymers containing this compound units are directly influenced by the presence and nature of the sulfonamide group. Understanding these relationships is crucial for designing materials with specific performance characteristics.

Thermal Properties: The introduction of polar sulfonate or sulfonamide groups into the nonpolar polystyrene backbone significantly impacts thermal properties. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is a key parameter. Studies have shown that the sulfonation of polystyrene increases its Tg. For example, one study reported an increase in Tg from 98°C for pure polystyrene to 138°C for sulfonated polystyrene. chemmethod.com This increase is attributed to the strong intermolecular interactions and hydrogen bonding between the polar sulfonic acid groups, which restrict the mobility of the polymer chains. scielo.br

Similarly, for sulfonamide-based polymers, the Tg can be tuned by altering the substituent on the sulfonamide nitrogen. Homopolymers of styrenesulfonamide with a bulky, electron-withdrawing pentafluorophenyl group exhibit a high Tg of 151°C, whereas substitution with a flexible octyl chain lowers the Tg to 49°C, making the polymer more flexible at room temperature. researchgate.net The thermal stability, often measured by the onset of decomposition, can be affected as well. While the strong C-S bond provides some stability, sulfonated polystyrene often begins to degrade at a lower temperature (around 200-350°C) compared to pure polystyrene (onset ~350-400°C) due to the decomposition of the sulfonic acid groups. chemmethod.comscielo.br However, other studies on recycled polystyrene have reported an increase in thermal stability after sulfonation. physchemres.org In a sulfonamide-functionalized poly(styrene oxide), the polymer was stable up to 300°C. rsc.org Cleavage of a pyrrole protecting group from the sulfonamide to form a lithium sulfonate resulted in a significant drop in Tg from ~70°C to ~20°C, drastically increasing chain mobility. rsc.orgrsc.org

Table 3: Impact of Sulfonate/Sulfonamide Groups on Thermal Properties of Styrene-Based Polymers

Polymer SystemPropertyValue (Polystyrene)Value (Functionalized Polymer)Effect/Reason
Sulfonated Polystyrene chemmethod.comGlass Transition (Tg)98 °C138 °CIncreased due to strong intermolecular interactions from -SO3H groups. chemmethod.com
Poly(styrenesulfonamide) Homopolymers researchgate.netGlass Transition (Tg)~100 °C49 °C (Octyl) - 151 °C (PFP)Tunable Tg based on the substituent on the sulfonamide nitrogen, affecting chain flexibility. researchgate.net
Sulfonated Polystyrene scielo.brThermal Decomposition~350 °C~200 °CDecreased stability due to the earlier decomposition of sulfonic acid groups. scielo.br
Sulfonamide-functionalized Poly(styrene oxide) rsc.orgGlass Transition (Tg)N/A68-73 °CPost-modification to lithium sulfonate lowered Tg to 18-20°C, increasing chain mobility. rsc.org

Mechanical and Morphological Properties: The mechanical properties of this compound polymers are closely linked to their morphology. In block copolymers like sulfonated poly(styrene-b-isobutylene-b-styrene) (S-SIBS), the ion-exchange capacity (IEC), which reflects the concentration of sulfonated groups, dictates the material's morphology and, in turn, its transport properties. acs.org At lower IECs, these polymers can form anisotropic lamellar structures, while at higher IECs, they transition to an isotropic, co-continuous morphology. acs.org This morphological change directly impacts properties like proton conductivity. acs.org The incorporation of nonpolar, rubbery blocks like polyisobutylene (B167198) provides mechanical stability to the otherwise potentially brittle sulfonated polystyrene domains. researchgate.net The addition of plasticizers or blending with other polymers can also be used to improve flexibility and control the material's morphology and surface properties. mdpi.com In essence, a complex interplay exists where the chemical structure (sulfonamide type and concentration) determines the intermolecular forces, which in turn govern the polymer's morphology and its ultimate thermal, mechanical, and functional properties. acs.org

Thermal Properties and Stability of Polymeric Materials

Homopolymers of poly(N-(4-vinylphenyl)sulfonamide)s, which have a polystyrene backbone, demonstrate notable thermal stabilities, with decomposition temperatures around 360–373°C. researchgate.net This is considered superior to related poly(styrene sulfonimide)s, which begin to degrade at lower temperatures (e.g., 266°C for poly-STFSI). researchgate.net In a different polymer system, a sulfonamide-functionalized poly(styrene oxide) was found to be stable up to 300°C. rsc.orgrsc.orgscribd.comrsc.org The initial decomposition, occurring between 290°C and 310°C, is attributed to the cleavage of the sulfonamide group from the aromatic ring, followed by the degradation of the polymer backbone at higher temperatures. rsc.org

The glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state, is also a key thermal property. For sulfonamide-based polymers, the Tg can be precisely tuned by altering the substituent groups on the sulfonamide nitrogen. For instance, in poly(N-(4-vinylphenyl)sulfonamide) homopolymers, the Tg can range from as high as 151°C with a pentafluorophenyl substituent to as low as 49°C with a long-chain octyl group. researchgate.net This demonstrates that bulkier or more rigid side groups increase the Tg, while more flexible alkyl chains lower it, allowing for the material's mechanical properties at room temperature to be adjusted. researchgate.net A sulfonamide-functionalized poly(styrene oxide) homopolymer was reported to have a Tg in the range of 68–73°C. rsc.orgrsc.orgscribd.com

In contrast, polymers with sulfonic acid groups (sulfonated polystyrene) tend to show lower thermal stability than their non-sulfonated counterparts, with degradation often beginning around 200°C. chemmethod.com However, the introduction of the sulfonic acid group typically increases the polymer's Tg. For example, polystyrene's Tg of 98°C increases to 138°C after sulfonation. chemmethod.com

Polymer TypeGlass Transition Temp. (Tg)Decomposition Temp. (Td)Source
Poly(N-(4-vinylphenyl)sulfonamide) - Pentafluorophenyl151°C316°C researchgate.net
Poly(N-(4-vinylphenyl)sulfonamide) - 4-Fluorophenyl141°C360°C researchgate.net
Poly(N-(4-vinylphenyl)sulfonamide) - Butyl109°C373°C researchgate.net
Poly(N-(4-vinylphenyl)sulfonamide) - Octyl49°C360°C researchgate.net
Sulfonamide Functionalized Poly(styrene oxide)68-73°C~300°C rsc.orgrsc.org
Polystyrene (for comparison)~98°C~350°C chemmethod.com
Sulfonated Polystyrene (SPS)138°C>350°C (one study), ~200°C (another study) chemmethod.com

Mechanical and Rheological Properties of Polymers

The mechanical and rheological (flow and deformation) properties of polymeric materials are significantly impacted by the inclusion of this compound units. The rigid nature of the styrene group and the potential for strong intermolecular interactions via the polar sulfonamide group can enhance the stiffness and strength of polymer composites.

The introduction of rigid styrene segments into a polymer matrix, such as in styrene-butadiene rubber (SBR), leads to an increase in hardness, modulus, and tensile strength. mdpi.comresearchgate.net This is attributed to the inherent stiffness of the styrene component and an increase in crosslink density. mdpi.com Similarly, incorporating a styrene-butyl acrylate (B77674) copolymer into acrylonitrile-butadiene rubber (NBR) has been shown to improve the tensile strength of the resulting vulcanizates due to an increase in stiffness. When used in curing systems, sulfonamide-based accelerators can influence the cross-linking density, which has a decisive impact on the mechanical properties of rubber products. molecularrebar.comd-nb.info

Rheology modification can be achieved by creating "bridged" polymers with sulfonamide linkages between polymer chains. google.com This coupling of polymer chains results in a higher viscosity at low shear rates, a desirable characteristic for controlling the processing behavior of polymers. google.com In rubber compounds, factors like the styrene content and its compatibility with fillers (like silica) affect the rheological behavior. nih.gov Lower compatibility can lead to stronger filler-filler interactions, increasing the compound's viscosity. nih.gov

The table below summarizes research findings on how styrene and sulfonamide components affect the mechanical properties of various polymer systems.

Polymer SystemComponent Added/VariedObserved Effect on Mechanical/Rheological PropertiesSource
Silica-Filled Styrene-Butadiene Rubber (SBR)Increased Sulfur ContentIncreased hardness and modulus; decreased tensile strength. mdpi.com
Solution SBR (SSBR) Tire TreadIncreased Styrene ContentIncreased hardness, 300% modulus, tensile strength, and tear strength. mdpi.com
Acrylonitrile-Butadiene Rubber (NBR)Styrene-Butyl Acrylate CopolymerSlightly increased tensile strength; accelerated vulcanization process.
General PolymersSulfonamide Coupling AgentHigher low-shear viscosity due to chain coupling (rheology modification). google.com
SBR NanocompositesFunctionalized Cellulose Nanofibers (CNFs)Covalent links via grafted groups increased modulus and failure strength. acs.org

Optical and Electronic Properties of Functionalized Polymers

The incorporation of sulfur-containing functional groups, such as sulfonamides, into a polystyrene backbone is a key strategy for tuning the optical and electronic properties of advanced materials. Sulfur's high molar refraction makes it a valuable element for developing high refractive index polymers. acs.org

Studies on the related sulfonated polystyrene (SPS) show that the introduction of sulfonyl groups can significantly alter electronic properties. Sulfonation has been used to increase the dielectric constant and electrical conductivity of polystyrene particles. mdpi.com Research demonstrated that the electrical conductivity of sulfonated polystyrene can be three orders of magnitude higher than that of pure polystyrene particles, an effect linked to the degree of sulfonation. mdpi.com This enhancement is partly due to the absorption of water, which facilitates protonic conductivity. mdpi.com The composite material PEDOT:PSS, which combines conductive poly(3,4-ethylenedioxythiophene) with polystyrene sulfonate, is widely used for transparent conductive electrodes in devices like organic LEDs and solar cells due to its high conductivity and optical transparency. acs.orgwikipedia.orgtaylorandfrancis.com

In terms of optical properties, sulfonation has been shown to yield materials with a high refractive index (n). nih.gov While pure polystyrene has a refractive index of approximately 1.59, and the styrene monomer itself has a calculated refractive index of 1.750, the functionalization with sulfur-containing groups is a known method to increase this value further. nih.govresearchgate.netrefractiveindex.info For a polymer to be useful in optical devices, it must also be highly transparent in the visible wavelength range (400–800 nm). acs.org Aromatic polymers can sometimes exhibit color, but structural modifications can mitigate this. acs.org Theoretical studies on the styrene monomer indicate it is a good insulator with a wide bandgap energy of 5.146 eV and a dielectric constant of 3.062. nih.govresearchgate.net Functionalization with groups like sulfonamides is a promising route to architect new polymers for optoelectronic applications based on this monomer. nih.govresearchgate.net

MaterialPropertyValueSource
Styrene Monomer (Theoretical)Refractive Index (n)1.750 nih.govresearchgate.net
Styrene Monomer (Theoretical)Dielectric Constant (εr)3.062 nih.govresearchgate.net
Styrene Monomer (Theoretical)Band Gap (Eg)5.146 eV nih.govresearchgate.net
Polystyrene (PS)Refractive Index (n)~1.59 nih.govrefractiveindex.info
Sulfonated Polystyrene (SPS)Electrical ConductivityUp to 1000x higher than pure PS. mdpi.com
Sulfonated Polystyrene (SPS)Dielectric ConstantUp to 10x higher than pure PS. mdpi.com
Sulfonated Polystyrene (SPS)Proton ConductivityUp to 8.81 x 10⁻⁴ S/cm reported. econstor.eu

Coordination Chemistry and Catalysis Involving Styrene Sulfonamide

Styrene (B11656) Sulfonamide as a Ligand in Metal Complexes

The ability of the sulfonamide group (-SO₂NH-) to coordinate with metal ions is a well-established principle in inorganic chemistry. nih.govsjp.ac.lk When incorporated into a styrene monomer, this functionality allows for the creation of polymer-based ligands that can immobilize metal centers, enhancing stability and enabling heterogeneous catalysis.

The synthesis of metal complexes involving styrene sulfonamide often utilizes the monomer, p-styrene sulfonamide (PSSA), in copolymerization processes to create a polymeric support structure. rsc.orgsemanticscholar.org A notable example is the synthesis of nickel nanoparticles supported on a porous alginate-g-poly(p-styrene sulfonamide-co-acrylamide) composite (Alg–PSSA-co-ACA@Ni). rsc.orgsemanticscholar.org

The process involves preparing a porous cross-linked polymeric support through a combination of sol-gel, nanocasting, and crosslinking techniques. semanticscholar.org In this method, the p-styrene sulfonamide monomer and a cross-linker like N,N′-methylene-bis(acrylamide) are copolymerized onto a sodium alginate surface in the presence of a silica (B1680970) nanoparticle template. rsc.orgsemanticscholar.org Following the creation of the porous support, nickel nanoparticles are immobilized onto it. rsc.org The synthesis of such complexes is typically confirmed through various spectroscopic and analytical methods. mdpi.comacs.orgnih.gov Characterization techniques for these polymer-metal complexes include Fourier-transform infrared spectroscopy (FT-IR) to confirm the presence of functional groups, thermogravimetric analysis (TGA) to assess thermal stability, and scanning electron microscopy (SEM) to study the surface morphology. mdpi.com

Table 1: Synthesis and Characterization of a this compound-Based Metal Complex
ComplexComponentsSynthesis MethodCharacterization TechniquesSource
Alg–PSSA-co-ACA@Nip-Styrene sulfonamide (PSSA), N,N′-methylene-bis(acrylamide), Sodium Alginate, SiO₂ nanoparticles, Nickel nanoparticles (Ni NPs)Graft copolymerization on sodium alginate via sol-gel, nanocasting, and crosslinking, followed by immobilization of Ni NPs.FT-IR, TGA, SEM, TEM, XRD, EDS rsc.orgsemanticscholar.org

In metal complexes, sulfonamides can act as versatile ligands, coordinating to metal ions through several modes. nih.govsci-hub.se Coordination can occur through the deprotonated sulfonamide nitrogen, one or both of the sulfonyl oxygen atoms, or other donor atoms present in the molecule. sci-hub.segrafiati.com This allows sulfonamides to function as monodentate or bidentate ligands. sci-hub.se

In the context of the poly(p-styrene sulfonamide) support, the sulfonamide groups are crucial for chelating the nickel nanoparticles. rsc.org The ligand is believed to coordinate with the metal center through the nitrogen and/or oxygen atoms of the sulfonamide moiety. rsc.orgsemanticscholar.org The specific coordination geometry can vary depending on the metal ion and other ligands present, with octahedral and square planar geometries being commonly observed for transition metal sulfonamide complexes. mdpi.comresearchgate.net For polymer-supported catalysts like Alg–PSSA-co-ACA@Ni, the metal nanoparticles are dispersed and stabilized on the surface, with the sulfonamide groups of the polymer backbone acting as anchoring sites. rsc.org

The electronic and magnetic properties of metal complexes are fundamental to understanding their structure and reactivity. These properties are typically investigated using UV-visible spectroscopy and magnetic susceptibility measurements. mdpi.comacs.org The electronic spectra provide information about d-d electronic transitions and charge-transfer bands, which are indicative of the coordination geometry around the metal center. mdpi.comgrafiati.com For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with modified polystyrene-alt-(maleic anhydride) ligands have been used to confirm an octahedral geometry for these metal ions. mdpi.com

Magnetic moment measurements help determine the number of unpaired electrons in the complex, which further elucidates the metal's oxidation state and the geometric arrangement of the ligands. mdpi.comacs.org While specific data for simple this compound-metal complexes is limited, the principles derived from studies on related polymer-metal complexes and other sulfonamide complexes are directly applicable. mdpi.comgrafiati.com These studies show that divalent Mn²⁺, Ni²⁺, Co²⁺, and Cu²⁺ complexes often exhibit magnetic moments corresponding to high-spin octahedral geometries. mdpi.com

Chelation Modes and Coordination Geometries

Application of this compound-Based Ligands in Catalysis

The incorporation of this compound into ligand scaffolds has proven beneficial for various catalytic applications, ranging from asymmetric synthesis to transition metal-catalyzed cross-coupling reactions. The polymer backbone offers enhanced stability and recyclability, which are highly desirable in industrial processes. researchgate.net

Chiral sulfonamides are a well-established class of ligands and organocatalysts in asymmetric synthesis. researchtrends.netresearchgate.net Their utility stems from their strong hydrogen-bonding capabilities and tunable steric and electronic properties. researchgate.net Polystyrene-supported chiral sulfonamide catalysts have been developed and shown to be highly effective and recyclable. researchgate.net

For example, a polystyrene-supported sulfonamide catalyst was used for the methanolytic desymmetrization of meso-succinic anhydrides, achieving over 90% enantiomeric excess (ee). researchgate.net This heterogeneous catalyst demonstrated remarkable recyclability, being used up to ten times without a significant loss in activity or selectivity. researchgate.net While this example uses a general polystyrene support, the synthesis of chiral monomers of this compound would allow for the creation of copolymers with inherent chirality, directly applicable to asymmetric metal catalysis. thieme-connect.commdpi.com Such chiral ligands have been used in a variety of reactions, including asymmetric transfer hydrogenation and diethylzinc (B1219324) additions to aldehydes. researchtrends.net

Ligands based on this compound are effective in supporting transition metal catalysts for various organic transformations. rsc.orgsemanticscholar.org The Alg–PSSA-co-ACA@Ni catalyst, which features a poly(p-styrene sulfonamide) component, is a prime example. rsc.org This catalyst demonstrates high activity in the one-step synthesis of 1,3,4-oxadiazoles from the reaction of hydrazides and aryl iodides via an isocyanide insertion/cyclization pathway. rsc.orgsemanticscholar.org

The presence of the poly(p-styrene sulfonamide) ligand was shown to be critical for the reaction's success. rsc.org When a similar catalyst was prepared without the this compound component, the product yield dropped dramatically from over 90% to 58%, highlighting the crucial role of the sulfonamide moiety in the catalytic performance. rsc.org This demonstrates the potential of this compound-based systems in facilitating complex organic reactions catalyzed by transition metals like nickel, palladium, and copper. rsc.orgeie.grchemrevlett.com

Table 2: Application of a this compound-Based Catalyst in Organic Synthesis
ReactionCatalystReactantsProduct TypeKey FindingSource
Isocyanide insertion/cyclizationAlg–PSSA-co-ACA@NiHydrazides, Aryl Iodides, tert-Butyl isocyanide1,3,4-OxadiazolesThe catalyst showed excellent functionality and high yields. The p-styrene sulfonamide component was essential for high catalytic activity. rsc.orgsemanticscholar.org

Organocatalysis Utilizing this compound Scaffolds

Bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base site, are powerful tools in asymmetric synthesis. The sulfonamide group, with its acidic N-H proton, can act as a hydrogen-bond donor to activate electrophiles. When incorporated into a chiral backbone containing a Lewis basic site, such as an amine, highly effective and enantioselective organocatalysts can be developed.

Enantiomerically pure bifunctional monosulfonamides derived from (1R,2R)-cyclohexanediamine have been successfully employed as organocatalysts. researchtrends.net These catalysts utilize the sulfonamide as a weak hydrogen bond donor in conjunction with a basic primary amino group. This dual functionality has proven effective in promoting the addition of carbonylic compounds to β-nitrostyrene. researchtrends.net

Proline-based sulfonamides are another important class of organocatalysts. The introduction of a sulfonamide group to the proline scaffold can enhance its acidity and solubility properties compared to proline itself. nih.gov For instance, acyl sulfonamides of proline have been developed and applied in various organocatalytic transformations. nih.gov Wan and Hao developed N-prolyl sulfinamides containing two stereogenic centers, which were effective in asymmetric aldol (B89426) reactions under solvent-free conditions. unibo.it

Furthermore, cinchona alkaloid-derived sulfonamides are notable for their applications in asymmetric catalysis. These catalysts have been used in the methanolytic desymmetrization of meso-anhydrides with high enantioselectivity. koreascience.krresearchgate.net The sulfonamide moiety in these systems plays a crucial role in the catalytic cycle, often through hydrogen bonding interactions that control the stereochemical outcome of the reaction. researchgate.net While single hydrogen bond donors like sulfonamides are not as common in bifunctional organocatalysis, some have shown high enantioselectivity in reactions such as the Michael addition of 1,3-dicarbonyls to trans-β-nitrostyrene. mdpi.com

The development of organocatalysts based on this compound scaffolds continues to be an active area of research, with a focus on creating more efficient, selective, and sustainable catalytic systems. nih.gov

Supported Catalysts and Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical utility, particularly in terms of separation and recyclability. beilstein-journals.org this compound-based catalysts have been successfully heterogenized on various supports, leading to robust and reusable catalytic systems. koreascience.krrsc.org

Immobilization of this compound Catalysts on Solid Supports

Polystyrene has been a common choice for the immobilization of organocatalysts, including those based on sulfonamides. beilstein-journals.org Song and co-workers reported a polystyrene-supported sulfonamide catalyst for the methanolytic desymmetrization of meso-succinic anhydrides, achieving excellent enantioselectivity. researchgate.net This highlights the potential of using polystyrene as an effective support for creating recyclable organocatalysts. koreascience.krresearchgate.net

Another approach involves the use of natural polymers like sodium alginate. A porous sodium alginate-based polymer was synthesized and used as a heterogeneous support for nickel nanoparticles. rsc.orgsemanticscholar.org This was achieved by grafting poly(p-styrene sulfonamide-co-acrylamide) onto the alginate backbone. rsc.org The resulting material, Alg–PSSA-co-ACA@Ni, demonstrated high catalytic activity. rsc.orgsemanticscholar.org The porous structure and chemically active sites of the support are crucial for its catalytic performance. rsc.orgsemanticscholar.org

Magnetic nanoparticles (MNPs) have also been explored as supports for sulfonamide catalysts. Connon and coworkers immobilized a cinchona alkaloid-derived sulfonamide catalyst onto MNPs. researchgate.net This strategy facilitates easy separation of the catalyst from the reaction mixture using an external magnet. researchgate.net

The choice of immobilization technique, such as covalent bonding or non-covalent interactions, and the nature of the solid support, including its surface area and porosity, significantly influence the performance of the resulting heterogeneous catalyst. beilstein-journals.org

Recyclability and Performance of Heterogeneous Systems

A key advantage of heterogeneous catalysts is their potential for recyclability, which can significantly reduce costs and waste. beilstein-journals.orgresearchgate.net The performance and reusability of immobilized this compound catalysts have been investigated in various studies.

The polystyrene-supported sulfonamide catalyst developed by Song's group demonstrated remarkable recyclability. It was reused up to ten times without any significant loss of activity or enantioselectivity, which is exceptional for a polystyrene-based material. researchgate.net

The nickel nanoparticles supported on porous alginate-g-poly(p-styrene sulfonamide-co-acrylamide) (Alg–PSSA-co-ACA@Ni) also showed good reusability. rsc.org While a slight decrease in catalytic performance was observed after seven cycles, the catalyst maintained high activity for the synthesis of 1,3,4-oxadiazoles. rsc.orgrsc.org

Similarly, rhodium particles supported on sulfated g-C3N4, used for the hydroformylation of styrene, could be recycled for five consecutive runs without a noticeable drop in activity or selectivity. mdpi.com Magnetic nanoparticle-supported catalysts also offer excellent recyclability due to their easy separation from the reaction medium. researchgate.net

Below is a table summarizing the performance of some heterogeneous catalysts incorporating this compound or its derivatives.

Catalyst SystemSupportReactionRecyclabilityKey Findings
Sulfonamide OrganocatalystPolystyreneMethanolytic desymmetrization of meso-succinic anhydridesReused 10 times without loss of activity/selectivityHigh enantioselectivity (>90% ee) was achieved. researchgate.net
Ni NanoparticlesPorous alginate-g-poly(p-styrene sulfonamide-co-acrylamide)One-step synthesis of 1,3,4-oxadiazolesRecyclable for at least 7 cycles with a slight decrease in performanceThe porous structure of the support enhances catalytic activity. rsc.orgrsc.org
Rhodium ParticlesSulfated g-C3N4Hydroformylation of styreneReused for 5 cycles without significant decrease in activity/selectivityAchieved high styrene conversion (99.9%) and good selectivity. mdpi.com
Cinchona Alkaloid SulfonamideMagnetic NanoparticlesMethanolysis of cyclic anhydridesEasily separable and reusableDemonstrated effective catalysis, though with slightly lower enantioselectivity than the homogeneous counterpart. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions of Styrene Sulfonamide

Hydrogen Bonding Networks Involving the Sulfonamide Group

The sulfonamide group (–SO₂NH–) is a potent hydrogen bond donor (N-H) and acceptor (S=O). researchgate.net This dual capability allows styrene (B11656) sulfonamide and its derivatives to form extensive and robust hydrogen bonding networks, which are fundamental to their crystal engineering and molecular assembly. researchgate.netmdpi.com The geometry of the sulfur atom in the sulfonamide group is typically a distorted tetrahedron, a configuration that enables the oxygen atoms to participate in hydrogen bonding in multiple dimensions. researchgate.net

Studies on various sulfonamide-containing compounds have revealed that the amide proton is the most effective hydrogen bond donor. mdpi.com The sulfonyl oxygens, along with other potential acceptor sites in the molecule, readily participate in forming these bonds. researchgate.netmdpi.com For instance, in the solid state, sulfonamides can form linear intermolecular hydrogen-bonded chains. nih.gov The specific patterns of these networks can be influenced by the presence of other functional groups within the molecule and the crystallization conditions. researchgate.netmdpi.com

A statistical analysis of the crystal structures of numerous sulfonamides has been conducted to characterize these hydrogen bond networks, often using graph notations to classify the observed patterns. researchgate.net These studies provide insight into the donor and acceptor strengths of the atoms within the sulfonamide moiety. researchgate.net For example, intramolecular hydrogen bonds can form between a carbonyl oxygen and the sulfonamide hydrogen, creating a stable six-membered ring, while the same amide group can simultaneously act as a donor in intermolecular hydrogen bonding. researchgate.net

The table below summarizes key characteristics of hydrogen bonding in sulfonamide-containing structures based on crystallographic studies.

Interaction Type Donor/Acceptor Common Synthon Significance
IntermolecularN-H (donor), O=S=O (acceptor)Chains, sheets, 3D networksCrystal packing, material stability
IntramolecularN-H (donor), other acceptor (e.g., C=O)Ring formationMolecular conformation stabilization

Pi-Stacking Interactions of the Styrene Moiety

The styrene component of styrene sulfonamide, with its aromatic phenyl group, introduces the possibility of π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, play a crucial role in the organization of molecules in both solution and the solid state.

The presence and nature of π-stacking can be influenced by substituents on the aromatic ring. A study on a series of sulfoester and sulfonamide derivatives with two aromatic rings connected by a flexible ethyl spacer investigated the effect of electron-donating and electron-withdrawing groups on intramolecular π-stacking. rsc.org It was found that in many sulfoester derivatives, the molecule adopted a syn conformation that facilitated intramolecular π-π interactions. rsc.org However, in the corresponding sulfonamide derivatives, the stronger hydrogen-bonding propensity of the sulfonamide group often led to midway or anti conformations, preventing intramolecular π-stacking. rsc.org This highlights the competitive interplay between hydrogen bonding and π-π stacking in directing the molecular conformation.

In the context of polymers, π-π stacking interactions between styrene units can significantly influence the properties of the resulting materials. For instance, in alternating copolymers of styrene and maleimide (B117702), specific chiral sequences are required for the phenyl groups to be symmetrically distributed, allowing for association through π-stacking. nih.gov The stabilization energy for each π-stacking pair formed from styrene monomers in these systems has been calculated to be approximately 12 kJ/mol. nih.gov The rate of polymerization of styrene can also be affected by π-π stacking interactions with aromatic solvents or additives. bucknell.edu

The table below outlines the key aspects of π-stacking interactions in styrene-containing systems.

Factor Influence on π-Stacking Example System
SubstituentsElectron-donating/withdrawing groups can alter the electronic nature of the ring, affecting interaction strength. rsc.orgSubstituted phenylethyl sulfonamides rsc.org
Molecular ConformationFlexible linkers can allow or prevent intramolecular stacking. rsc.orgSulfoester and sulfonamide derivatives rsc.org
Chirality in PolymersSpecific stereochemistry can promote regular stacking arrangements. nih.govAlternating copolymers of styrene and maleimide nih.gov
SolventAromatic solvents can competitively interact, reducing intermolecular stacking. bucknell.eduAtom transfer radical polymerization of styrene bucknell.edu

Self-Assembly of this compound Derivatives

The combination of hydrogen bonding from the sulfonamide group and π-stacking from the styrene moiety makes this compound derivatives excellent candidates for self-assembly into well-defined supramolecular structures. usm.edutib.eu This process involves the spontaneous organization of molecules into ordered arrangements under thermodynamic control. eurekalert.org

The interplay of non-covalent interactions directs the formation of diverse supramolecular architectures. researchgate.net For example, sulfonated amphiphiles have been shown to self-organize into channel-like structures in styrene gel, driven by an optimal hydrogen bond network. tib.eu

In block copolymers, the self-assembly process can lead to the formation of various nanometric morphologies. Poly(methyl methacrylate-block-styrene) (PMMA-b-PS) copolymers, when selectively sulfonated on the styrene block, self-assemble into different structures depending on the block volume fractions and annealing conditions. researchgate.net Atomic force microscopy has revealed a range of equilibrium and non-equilibrium morphologies in thin films of these sulfonated block copolymers. researchgate.net The formation of these ordered structures is a result of the phase separation between the incompatible polymer blocks, driven by the strong interactions of the sulfonated polystyrene segments. researchgate.net

The organized structures formed through the self-assembly of this compound derivatives can create cavities or binding sites capable of encapsulating smaller "guest" molecules. This area of supramolecular chemistry is known as host-guest chemistry. dntb.gov.uaresearchgate.net The design of the host molecule, in this case, a macrocycle or a self-assembled aggregate of this compound derivatives, determines the size, shape, and chemical environment of the binding pocket, and thus its selectivity for different guests. While specific examples focusing solely on this compound are not prevalent in the provided search results, the principles are broadly applicable. For instance, polymers containing sulfonamide functionalities have been explored in this context. dntb.gov.uaresearchgate.net

Formation of Supramolecular Architectures

Design of Functional Supramolecular Materials

The ability to control the self-assembly of this compound derivatives allows for the design of functional supramolecular materials with tailored properties and applications. nih.govmeijerlab.nl These materials leverage the ordered structures created through non-covalent interactions to achieve functions that are not present in the individual molecules. nih.gov

For instance, supramolecular materials based on sulfonated polystyrene have been developed for use as proton exchange membranes in fuel cells. acs.org The self-assembly of sulfonated poly(styrene-b-isobutylene-b-styrene) triblock copolymers leads to the formation of well-defined hydrophilic and hydrophobic domains. acs.org This nanostructured morphology creates continuous pathways for proton transport, resulting in high proton conductivity. acs.org The transport properties of these materials are highly dependent on their morphology, which can be tuned by factors such as the degree of sulfonation and the solvent used for film casting. acs.org

Furthermore, porous supramolecular materials have been designed for applications in separation science. Materials like zeolitic imidazolate frameworks (ZIFs), which can be grown within a polystyrene monolith, have been used as coatings for solid-phase microextraction (SPME). mdpi.com These coatings exhibit enhanced selectivity for extracting specific analytes from complex mixtures due to their well-defined porous structure and the chemical functionality of the framework. mdpi.com The design flexibility of these materials allows for the tuning of pore size and surface chemistry to optimize interactions with target analytes. mdpi.com

The table below provides examples of functional supramolecular materials derived from or related to this compound systems.

Material Type Key Structural Feature Function Application
Sulfonated Block CopolymersNanophase separation into hydrophilic/hydrophobic domains acs.orgProton transport acs.orgFuel cell membranes acs.org
Porous Framework CompositesOrdered porous structure mdpi.comSelective adsorption mdpi.comSolid-phase microextraction mdpi.com
Self-Assembled GelsHydrogen-bonded fibrous network tib.euGelation of solvents tib.euAdvanced materials tib.eu
Nanostructured Thin FilmsControlled morphologies (e.g., honeycomb) researchgate.netTemplate for nanofabrication researchgate.netNanotechnology, Catalysis researchgate.net

Advanced Analytical Method Development for Styrene Sulfonamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For styrene (B11656) sulfonamide analysis, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like many sulfonamides. nih.govnih.gov The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Research Findings:

A study on the determination of five sulfonamides in medicated feedingstuffs utilized an HPLC method with UV detection. researchgate.net The method involved extraction with a methanol (B129727) and acetonitrile (B52724) mixture, followed by analysis on a C18 analytical column with a gradient mobile phase and UV detection at λ = 260 nm. researchgate.net This approach demonstrated good recovery and sensitivity for routine analysis. researchgate.net

Another method developed for determining pharmaceuticals in filtered water employed a chemically modified styrene-divinylbenzene resin-based solid-phase extraction (SPE) cartridge for sample concentration, followed by HPLC coupled with mass spectrometry (HPLC/MS). usgs.gov

The analysis of sulfonamide antibiotics in various water matrices has been effectively achieved using ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS), which offers superior sensitivity and selectivity. nih.gov

Table 1: HPLC Methods for Sulfonamide Analysis

FeatureMethod 1: Medicated Feedingstuffs researchgate.netMethod 2: Filtered Water usgs.govMethod 3: Environmental Water nih.gov
Technique HPLC-UVHPLC/MSUPLC-MS/MS
Stationary Phase Octadecyl (C18)Chemically modified styrene-divinylbenzene resinNot specified
Detection UV at 260 nmMass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
Sample Preparation Liquid extractionSolid-Phase Extraction (SPE)Automated Solid-Phase Extraction (SPE)
Application Quantitative determination of sulfonamidesIdentification and quantification of pharmaceuticalsSimultaneous determination of 17 sulfonamides

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govcdc.gov For non-volatile compounds like many sulfonamides, a derivatization step is often required to increase their volatility.

Research Findings:

A study on the decontamination of sulfur mustard used a reagent, N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide. The reaction was monitored by GC, and the products were analyzed by GC-MS. researchgate.netresearchgate.net This indicates the applicability of GC for monitoring reactions involving styrene sulfonamide derivatives.

Styrene itself is readily determined by GC analysis. nih.govcdc.gov It can be detected with high sensitivity using a flame ionization detector (FID) and specifically identified by mass spectrometry (MS). nih.govcdc.gov While this applies to the parent styrene molecule, it suggests that volatile derivatives or degradation products of this compound could be amenable to GC analysis.

In a study of organics in drinking water, n-butylbenzene sulfonamide was identified as a compound possibly attributable to chemical industry effluents using GC-MS. epa.gov

Capillary Electrochromatography (CEC)

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. dss.go.th The mobile phase is driven by electroosmotic flow (EOF), which results in a plug-like flow profile and higher efficiencies compared to pressure-driven systems. dss.go.th

Research Findings:

A study developed novel polymeric monolithic columns for sulfonamide analysis by CEC. nih.gov The columns were prepared by the in-situ copolymerization of monomers including styrene. The separation of eight sulfonamides was achieved within 15 minutes with low limits of detection (8.1-28.2 µg/L). nih.gov

Another research effort created a porous layer open-tubular (PLOT) column with a stationary phase made of a styrene and itaconic acid-copolymerized polymer for CEC. nih.govdntb.gov.ua This column demonstrated high separation efficiency for various analytes, including sulfonamides. nih.govdntb.gov.ua

The analysis of sulfonamides by CEC is a growing field, with various methods being developed for applications in pharmaceutical and food analysis. researchgate.net

Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are often coupled with chromatographic techniques to provide sensitive and selective detection of analytes.

Research Findings:

UV-Vis spectrophotometry is a common detection method in HPLC. A method for sulfonamide determination in feedingstuffs used UV detection at 260 nm. researchgate.net

A screening method for sulfonamides in water was developed using micro-solid phase extraction coupled with microplate spectrophotometric detection. researchgate.net The method is based on the chromogenic reaction between sulfonamides and p-dimethylaminocinnamaldehyde. researchgate.net

The synthesis of a sulfonamide functionalized poly(styrene oxide) was monitored using nuclear magnetic resonance (NMR) spectroscopy. rsc.org While primarily a structural elucidation tool, NMR can be used for quantitative analysis.

Infrared spectroscopy was used to characterize a novel polystyrene sulfonate sodium magnetic material. d-nb.info

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like some sulfonamides.

Research Findings:

A study developed an electrochemical sensor for the detection of furosemide, a sulfonamide-containing drug, using a glassy carbon electrode modified with poly(3,4-ethylenedioxythiophene):polystyrene sulfonate. acs.org The sensor showed good sensitivity and a wide linear detection range. acs.org

Another study constructed a novel composite of Cu2Y2O5/g-C3N4 for the sensitive and selective electrochemical detection of sulfamethazine (B1682506) in food and water samples. mdpi.com

A sensor for sulfadiazine (B1682646) was developed based on a copper nanoparticles/molecularly imprinted overoxidized polypyrrole composite, demonstrating a very low limit of detection. mdpi.com

Research on improving the sensitivity and selectivity of sulfonamide electrochemical detection has led to the development of double-system imprinted polymers using sodium p-styrenesulfonate as a functional monomer. nih.gov This sensor could determine sulfonamides in complex samples with high accuracy. nih.gov

Sample Preparation and Enrichment Strategies (e.g., SPE)

Effective sample preparation is crucial for accurate analysis, especially when dealing with trace levels of analytes in complex matrices. Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration. mdpi.commdpi.comscharlab.com

Research Findings:

SPE is a common sample preparation technique for the analysis of sulfonamides in various matrices, including food and water. mdpi.comresearchgate.net

A method for determining pharmaceuticals in water used a chemically modified styrene-divinylbenzene resin-based SPE cartridge for analyte isolation and concentration. usgs.gov

An automated SPE method coupled with UPLC-MS/MS was developed for the simultaneous determination of 17 sulfonamides in environmental water. nih.gov The study optimized various parameters, including sorbent type and elution solvent, to achieve high enrichment factors. nih.gov

A novel polystyrene sulfonate sodium magnetic material was prepared and used for the adsorption of sulfonamide antibiotics from milk samples, demonstrating the potential of new materials for sample enrichment. d-nb.infonih.gov

Table 2: SPE Sorbents for Sulfonamide Analysis

Sorbent TypeDescriptionApplication ExampleReference
Oasis HLB Hydrophilic-Lipophilic Balanced polymerWidely used for sulfonamide extraction from various matrices. mdpi.comresearchgate.net
C18 Octadecyl-bonded silica (B1680970)Common sorbent for reversed-phase SPE of non-polar to moderately polar compounds. mdpi.comresearchgate.net
Styrene-Divinylbenzene (SDB) Non-polar polymeric sorbentUsed for the extraction of sulfonamides from water. nih.govresearchgate.net
Polystyrene Sulfonate Sodium Magnetic material for selective adsorptionAdsorption of sulfonamides from milk samples. d-nb.infonih.gov

Environmental Chemistry and Degradation Pathways of Styrene Sulfonamide

Photodegradation Pathways

Specific data on the photodegradation pathways of styrene (B11656) sulfonamide are not available in the current scientific literature.

In general, the photodegradation of sulfonamide antibiotics can occur through direct or indirect photolysis. nih.govresearchgate.net Direct photolysis involves the absorption of light by the molecule itself, leading to its decomposition. Key pathways for other sulfonamides include the cleavage of the sulfur-nitrogen (S-N) bond and the extrusion of sulfur dioxide (SO2). nih.govresearchgate.net Indirect photolysis is mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated by other substances in the environment, like dissolved organic matter. nih.gov Polystyrene, for instance, has been shown to produce ROS under sunlight, which can promote the degradation of other compounds. nih.gov However, without specific studies, it is not possible to determine the susceptibility of styrene sulfonamide to these pathways or its primary photodegradation products.

Biodegradation Mechanisms in Environmental Matrices

There are no specific studies detailing the biodegradation mechanisms of this compound in environmental matrices such as soil or water.

The biodegradation of sulfonamides, as a class, is known to occur in both natural and engineered environments, although the efficiency can be highly variable and is often slow. nih.govacs.orgacs.org Bacteria capable of degrading various sulfonamide antibiotics have been isolated, and their degradation pathways often involve hydroxylation, acetylation, or cleavage of the sulfonamide bond. researchgate.netmdpi.com The biodegradability of a specific sulfonamide depends on its chemical structure, concentration, and environmental conditions. nih.gov Similarly, styrene can be biodegraded in soil and water, though it can be persistent under anaerobic conditions. styrene.orgcdc.gov The biodegradability of the combined this compound molecule has not been documented.

Fate and Transport in Environmental Compartments (e.g., Water, Soil)

Specific research on the fate and transport of this compound in environmental compartments is not available.

The environmental mobility of a chemical is governed by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles (sorption). For other sulfonamides, properties like the octanol-water partition coefficient (Log K_OW) and the dissociation constant (pKa) are critical in determining their behavior. frontiersin.org Their sorption to soil is often influenced by soil pH and organic matter content. researchgate.netresearchgate.net Styrene itself is volatile and moderately mobile in soil. styrene.orgcdc.gov Without experimental data for this compound, its partitioning between water, soil, and air, and its potential for leaching or bioaccumulation remain unknown. The presence of both a styrene group and a sulfonamide group suggests a complex behavior that cannot be reliably predicted without specific research.

By-product Analysis from Environmental Degradation

There is no information available from by-product analysis of the environmental degradation of this compound.

For other sulfonamides, degradation can lead to a variety of transformation products. For example, the cleavage of the S-N bond can produce sulfanilic acid and the corresponding amino-heterocycle. researchgate.net Studies on the photodegradation and biodegradation of various sulfonamides have identified numerous intermediates, some of which may retain antibacterial activity or have their own toxicological profiles. mdpi.com Analysis of degradation by-products is crucial for a complete environmental risk assessment. Given the lack of degradation studies for this compound, its transformation products are currently unknown.

Future Research Directions and Emerging Paradigms for Styrene Sulfonamide Chemistry

Integration with Flow Chemistry and Sustainable Synthesis

A significant shift towards greener and more efficient synthetic methods is underway, with flow chemistry and electrosynthesis at the forefront. The continuous processing nature of flow chemistry offers enhanced safety, scalability, and process control compared to traditional batch methods. researchgate.netacs.org Electrochemical approaches are particularly promising as they often eliminate the need for harsh chemical oxidants or reductants, using electricity as a clean reagent. acs.orgrsc.org

Recent studies have demonstrated the power of electrochemical synthesis of sulfonamides in continuous flow reactors. d-nb.info These methods enable the direct coupling of readily available starting materials like thiols and amines or the use of sulfur dioxide stock solutions, avoiding less atom-economical reagents. researchgate.netacs.org This approach not only minimizes waste but also allows for reactions to be performed under ambient conditions. The development of magnetically recoverable nanocatalysts also represents a significant step towards sustainable sulfonamide synthesis, simplifying catalyst separation and reuse. nih.gov

Future research will likely focus on expanding the scope of flow-based electrochemical syntheses to a wider array of styrene (B11656) sulfonamide derivatives and integrating these processes into multi-step, fully automated sequences for the on-demand production of functional molecules and polymers. unimi.it

Table 1: Emerging Sustainable Synthesis Methods for Sulfonamides

Synthesis StrategyKey FeaturesCatalyst/ReagentsAdvantages
Electrochemical Flow Synthesis Oxidative coupling of thiols and amines. acs.orgCarbon anode, Iron cathodeReagent-free oxidation, scalable, benign H₂ byproduct. acs.org
Electrochemical Multicomponent Synthesis Direct synthesis from arenes, amines, and SO₂ in a flow cell. researchgate.netBoron-doped diamond (BDD) or glassy carbon anodeAvoids pre-functionalized substrates, no supporting electrolyte needed. researchgate.net
Magnetically Recoverable Nanocatalysis Synthesis using catalysts on magnetic nanoparticle supports. nih.govMetal complexes on magnetic nanoparticlesEase of catalyst recovery and reusability, eco-friendly. nih.gov

Advanced Material Applications (beyond current scope)

The incorporation of the styrene sulfonamide motif into polymeric structures is a burgeoning area of research, yielding materials with sophisticated functions that go far beyond traditional applications. The versatility of the sulfonamide group allows for the creation of polymers with tailored properties for specific, advanced uses.

One prominent area is the development of functional resins for environmental applications. Poly(styrene sulfonamides) featuring EDTA-like chelating groups have proven effective at removing transition metal ions from aqueous solutions. cmu.eduresearchgate.net Similarly, polystyrene beads functionalized with sulfonamide derivatives are being developed for water softening systems and as polymeric biocides for water disinfection. researchgate.netup.pturan.ua

In the realm of energy materials, copolymers incorporating this compound and sulfonimide functionalities are emerging as a new class of fluorine-lean proton exchange membranes for fuel cells. researchgate.net These materials exhibit excellent proton conductivity, potentially outperforming current standards. researchgate.net Furthermore, the synthesis of sulfonamide-functionalized poly(styrene oxide) and its subsequent modification to a lithium sulfonated polymer opens pathways to new single-ion conducting polymer electrolytes for advanced solid-state batteries. rsc.orgrsc.org

The ability to perform post-polymerization modifications on poly(N-(4-vinylphenyl)sulfonamide)s allows for the creation of novel functional polymers, such as polymeric protected β-amino acid derivatives, expanding the application scope into biomaterials and specialty chemicals. researchgate.net

Table 2: Advanced Applications of this compound-Based Polymers

Application AreaPolymer SystemFunction
Environmental Remediation Polystyrene with EDTA-like sulfonamide groups. cmu.eduChelating resin for heavy metal removal. cmu.eduresearchgate.net
Water Treatment Polystyrene beads with N-chloro-N-alkylarenesulfonamide groups. researchgate.netPolymeric biocide for water disinfection. researchgate.net
Energy (Fuel Cells) This compound-sulfonimide copolymers. researchgate.netFluorine-lean proton exchange membrane. researchgate.net
Energy (Batteries) Lithium sulfonated poly(styrene oxide). rsc.orgrsc.orgPotential single-ion conducting polymer electrolyte. rsc.org
Catalysis Porous alginate-g-poly(p-styrene sulfonamide). rsc.orgSupport for nickel nanoparticle catalysts. rsc.orgsemanticscholar.org
Functional Polymers Poly(N-(4-vinylphenyl)sulfonamide). researchgate.netPrecursor for polymeric protected β-amino acid derivatives. researchgate.net

New Catalytic Paradigms and Mechanistic Insights

The development of new catalytic systems is crucial for advancing this compound chemistry, enabling novel transformations and providing deeper mechanistic understanding. stanford.edu Research is moving beyond traditional methods towards more sophisticated catalytic paradigms, including electro-, photo-, and nanocatalysis.

Photocatalysis and electrocatalysis offer powerful ways to generate reactive intermediates under mild conditions. Light-driven protocols have been developed for the anti-Markovnikov hydroamination of alkenes with sulfonamides, proceeding through a proposed proton-coupled electron transfer (PCET) mechanism. acs.org Another metal-free photocatalytic strategy uses an energy-transfer (EnT) mechanism to generate sulfonyl radical intermediates from sulfonamides, which can then be used in further functionalization reactions. acs.org These methods provide access to reactivity patterns that are difficult to achieve with conventional thermal reactions.

In polymer synthesis, new organocatalysts are enabling precise control over macromolecular architectures. stanford.edu For the ring-opening polymerization of styrene oxide derivatives, catalysts based on rare earth metals or chromium(III)-salen complexes are being explored to create well-defined polyethers that can be subsequently functionalized. rsc.orgresearchgate.net Mechanistic studies are essential to optimize these systems, focusing on understanding the roles of different catalyst components and reaction intermediates. jst.go.jp

Table 3: Novel Catalytic Approaches in Sulfonamide Chemistry

Catalytic ParadigmCatalyst System ExampleTransformationMechanistic Insight
Photocatalysis (PCET) Iridium(III) chromophore, alkoxide base, thiol. acs.orgAnti-Markovnikov hydroamination of alkenes.Enables homolytic activation of strong N–H bonds. acs.org
Photocatalysis (EnT) 5CzBN (organic photosensitizer). acs.orgGeneration of sulfonyl radicals from N-sulfonylimines.Accesses radical chemistry via energy transfer. acs.org
Electrocatalysis Boron-doped diamond (BDD) anode. researchgate.netDehydrogenative sulfonamide synthesis.Direct anodic oxidation of arenes triggers the reaction. researchgate.net
Coordination Polymerization (salen)Cr(III) chloride. rsc.orgRing-opening polymerization of sulfonamide-functionalized styrene oxide.Controlled polymerization of functionalized epoxides. rsc.org
Heterogeneous Nanocatalysis Ni NPs on a poly(p-styrene sulfonamide) support. rsc.orgIsocyanide insertion/cyclization for 1,3,4-oxadiazole (B1194373) synthesis.Porous polymer support enhances catalytic activity. rsc.orgsemanticscholar.org

Interdisciplinary Research Opportunities

The unique properties of this compound and its polymeric derivatives create a rich platform for interdisciplinary research, bridging chemistry with materials science, environmental science, energy, and biomedicine.

Advanced Materials & Biomedical Engineering: The inherent biological activity of certain sulfonamide structures, such as carbonic anhydrase inhibition, can be combined with the processability of polystyrene. tandfonline.com This could lead to the development of "smart" materials, such as bioactive coatings for medical implants or functional membranes for biosensors. The demonstrated antimicrobial properties of immobilized N,N-dichloro sulfonamides on styrene copolymers suggest applications in advanced wound dressings and self-sanitizing surfaces. uran.ua

Environmental Science & Technology: There is a significant opportunity to design next-generation sorbents for targeted pollutant removal. By fine-tuning the chelating properties of poly(styrene sulfonamides), materials could be developed for the selective capture of specific heavy metals or organic contaminants from industrial wastewater. cmu.eduup.pt

Energy Storage & Conversion: The development of sulfonamide-based polymers for fuel cell membranes and battery electrolytes is a key area for collaboration between polymer chemists and energy researchers. researchgate.netrsc.org Optimizing ion conductivity, mechanical robustness, and thermal stability of these materials is critical for creating next-generation energy devices. researchgate.net

Chemical Biology & Drug Discovery: The identification of fluoro-phenyl-styrene-sulfonamide (FPSS) as an inhibitor of the σB stress response pathway in bacteria opens avenues for using this scaffold to develop new antibacterial agents. nih.gov Integrating this compound chemistry with molecular docking and biological screening could accelerate the discovery of new therapeutic leads. jmi.ac.innih.gov

Future breakthroughs in this compound chemistry will likely emerge from these interdisciplinary intersections, where synthetic innovation is directly coupled with functional design and real-world application.

Q & A

Q. How can multi-omics approaches elucidate this compound’s mode of action in complex biological systems?

  • Methodological Answer : Integrate:
  • Proteomics : SILAC labeling to identify protein targets with altered expression.
  • Metabolomics : LC-HRMS to track sulfonamide-induced metabolic shifts (e.g., TCA cycle intermediates).
  • Network analysis : STRING or Cytoscape to map protein-metabolite interaction networks.
    Correlate omics data with phenotypic outcomes (e.g., apoptosis markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.